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  • Product: 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid
  • CAS: 697258-71-2

Core Science & Biosynthesis

Foundational

1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid chemical structure and physical properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid, a heterocyclic compound of interest...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical structure, and physical properties, and explores potential synthetic methodologies and biological activities based on analogous structures. While experimental data for this specific molecule is limited in publicly accessible literature, this guide offers valuable insights for researchers by contextualizing the compound within the broader landscape of related pharmacologically active agents.

Chemical Identity and Structure

1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid is a molecule that integrates a pyridine ring, a sulfonyl group, and a piperidine-4-carboxylic acid moiety. This unique combination of functional groups suggests potential for diverse biological interactions.

The chemical structure is characterized by a piperidine ring N-substituted with a pyridine-3-sulfonyl group. A carboxylic acid group is attached at the 4-position of the piperidine ring.

Molecular Formula: C₁₁H₁₄N₂O₄S[1]

Molecular Weight: 270.30 g/mol

CAS Number: 697258-71-2[1][2]

Chemical Name: 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid[2]

Physicochemical Properties

Detailed experimental data on the physical properties of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid are not extensively reported. The following table summarizes available information, with some properties predicted based on its structure.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₄S[1]
Molecular Weight 270.30 g/mol
CAS Number 697258-71-2[1][2]
Purity >95% (as available from commercial suppliers)[1]
Predicted Mass Spec Data (m/z) [M+H]⁺: 271.07468, [M+Na]⁺: 293.05662, [M-H]⁻: 269.06012

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the piperidine ring. The pyridine protons would appear in the aromatic region (δ 7.0-9.0 ppm). The piperidine protons would be found in the aliphatic region (δ 1.5-4.0 ppm), with their chemical shifts influenced by the adjacent sulfonyl and carboxylic acid groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals for the five distinct carbons of the pyridine ring and the six carbons of the piperidine-4-carboxylic acid moiety. The carbonyl carbon of the carboxylic acid would be expected in the downfield region (δ 170-185 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by key absorption bands corresponding to its functional groups. A broad O-H stretch from the carboxylic acid would be expected around 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid carbonyl would likely appear around 1700-1725 cm⁻¹. The S=O stretches of the sulfonyl group would be prominent in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions.

Mass Spectrometry

High-resolution mass spectrometry would be crucial for confirming the elemental composition. Predicted m/z values for common adducts are available.[3]

Proposed Synthesis Protocol

A validated, step-by-step synthesis protocol for 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid is not explicitly detailed in the reviewed literature. However, based on established synthetic methodologies for similar compounds, a plausible synthetic route can be proposed. This proposed pathway is for informational purposes and would require experimental optimization and validation.

The synthesis would likely involve the reaction of piperidine-4-carboxylic acid or its ester derivative with pyridine-3-sulfonyl chloride.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Piperidine Piperidine-4-carboxylic acid Reaction Nucleophilic Acyl Substitution Piperidine->Reaction Base (e.g., Triethylamine) Pyridine Pyridine-3-sulfonyl chloride Pyridine->Reaction Product 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid Reaction->Product

Caption: Proposed Synthesis Workflow

Step-by-Step Methodology (Proposed):

  • Preparation of Pyridine-3-sulfonyl chloride: This key intermediate can be synthesized from pyridine-3-sulfonic acid by reaction with a chlorinating agent such as phosphorus pentachloride in a suitable solvent like chlorobenzene.[4]

  • Coupling Reaction:

    • Dissolve piperidine-4-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

    • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution to act as an acid scavenger.

    • Cool the reaction mixture in an ice bath.

    • Slowly add a solution of pyridine-3-sulfonyl chloride in the same solvent to the reaction mixture.

    • Allow the reaction to stir at room temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture would be quenched with water and the aqueous layer extracted with an organic solvent.

    • The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product would then be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Causality Behind Experimental Choices:

  • The use of an aprotic solvent is crucial to prevent reaction with the sulfonyl chloride.

  • The addition of a non-nucleophilic base is necessary to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Performing the addition at a low temperature helps to control the exothermicity of the reaction.

Potential Biological Activity and Therapeutic Applications

Direct experimental evidence for the biological activity of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid is not available in the public domain. However, the structural motifs present in the molecule are found in compounds with known pharmacological activities, suggesting potential areas for investigation.

Potential as an 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibitor

A patent has been filed for 1-sulfonyl-piperidine-3-carboxylic acid amide derivatives as inhibitors of 11β-HSD1 for the treatment of type II diabetes mellitus.[5] The structural similarity of the core scaffold suggests that 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid could also exhibit inhibitory activity against this enzyme. 11β-HSD1 is involved in the conversion of inactive cortisone to active cortisol, and its inhibition is a therapeutic strategy for metabolic disorders.

Potential as an NMDA Receptor Antagonist

Research on 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids has shown them to be potent N-methyl-D-aspartate (NMDA) receptor antagonists.[6][7] NMDA receptors are involved in excitatory synaptic transmission, and their antagonists have potential applications in treating neurological disorders. The presence of the piperidine-carboxylic acid moiety in the target compound makes this a plausible area of investigation.

Potential_Biological_Activity cluster_targets Potential Biological Targets cluster_applications Potential Therapeutic Applications Compound 1-(Pyridine-3-sulfonyl)piperidine- 4-carboxylic acid Target1 11β-HSD1 Compound->Target1 Inhibition (Hypothesized) Target2 NMDA Receptor Compound->Target2 Antagonism (Hypothesized) App1 Type II Diabetes Target1->App1 App2 Neurological Disorders Target2->App2

Caption: Hypothesized Biological Activity

Conclusion and Future Directions

1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid is a compound with a chemical structure that suggests potential for interesting biological activities, particularly in the areas of metabolic and neurological disorders. This guide has provided a consolidation of the currently available information and has proposed a plausible synthetic route and potential areas of pharmacological investigation.

Future research should focus on the experimental validation of the proposed synthesis and the comprehensive characterization of the compound's physicochemical and spectroscopic properties. Crucially, in vitro and in vivo studies are required to elucidate the actual biological activity and to determine if the hypothesized interactions with targets such as 11β-HSD1 and the NMDA receptor are valid. Such studies will be instrumental in determining the therapeutic potential of this molecule.

References

  • Thoreauchem. 1-(pyridine-3-sulfonyl)piperidine-4-carboxylic acid-697258-71-2. [Link]

  • Graz University of Technology. Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids. [Link]

  • Chemical Substance Information. 1-(pyridine-3-sulfonyl)piperidine-4-carboxylic acid. [Link]

  • Google Patents.
  • Asian Publication Corporation. A J C A J C. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • NextSDS. 1-(pyridine-3-sulfonyl)piperidine-4-carboxylic acid. [Link]

  • PubMed. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. [Link]

  • PubChemLite. 1-(pyridine-3-sulfonyl)piperidine-4-carboxylic acid (C11H14N2O4S). [Link]

  • Suzhou Vosun Biotech Co.,Ltd. 1-Pyridine-4-yl-piperidine-4-carboxylic acid. [Link]

  • Google Patents.
  • Chemical Science Review and Letters. Pyrimidines: Synthesis and Antiproliferative Activity on Human Leukemia Cells. [Link]

  • PMC. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. [Link]

  • PubMed. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. [Link]

  • Google Patents.
  • WIPO Patentscope. 2963019 METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. [Link]

  • European Patent Office. Process for producing pyridine carboxylic acids - EP 2428505 B1. [Link]

  • NSF PAR. Design, microwave-assisted synthesis, biological evaluation and molecular modeling studies of 4-phenylthiazoles as potent fatty acid amide hydrolase inhibitors. [Link]

  • PubMed. Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. [Link]

  • ACS Publications. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. [Link]

  • Googleapis.com. (12) Patent Application Publication (10) Pub. No.: US 2009/0306048A1. [Link]

  • ResearchGate. Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]

  • PubMed. The NMDA antagonist 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) has antinociceptive effect after intrathecal injection in the rat. [Link]

  • MDPI. NMDA Receptor Antagonists for Treatment of Depression. [Link]

  • PubMed. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. [Link]

  • PubMed. Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. [Link]

  • DOI. H Arylation of 1-Boc-3-aminopiperidine Through the Use of a Bidentate Directing Group. [Link]

Sources

Exploratory

Exact molecular weight and formula of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into its fundamental molecular properties, propose a detailed synthetic pathway with experimental protocols, and discuss its potential applications based on the established significance of its structural motifs in drug discovery.

Core Molecular Attributes

1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid is a bifunctional molecule incorporating a pyridine ring, a sulfonamide linker, and a piperidine-4-carboxylic acid scaffold. This unique combination of functional groups suggests its potential for diverse biological interactions.

Molecular Formula and Weight

A precise understanding of the molecule's composition is fundamental for all subsequent experimental work, from reaction stoichiometry to analytical characterization.

PropertyValueSource
Molecular Formula C11H14N2O4S[1][2]
Average Molecular Weight 270.07 g/mol [1]
Monoisotopic Mass 270.0674 Da[2]
CAS Number 697258-71-2[1][3]
Structural Representation

The three-dimensional arrangement of atoms dictates the molecule's physicochemical properties and its ability to interact with biological targets.

retrosynthesis target 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid disconnection C-N Disconnection (Sulfonamide formation) target->disconnection intermediates Piperidine-4-carboxylic acid + Pyridine-3-sulfonyl chloride disconnection->intermediates

Figure 2: Retrosynthetic approach for the target molecule.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure and may require optimization for yield and purity.

Materials:

  • Piperidine-4-carboxylic acid

  • Pyridine-3-sulfonyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-4-carboxylic acid (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM. Stir the solution at 0 °C (ice bath).

  • Addition of Sulfonyl Chloride: Dissolve pyridine-3-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the absence of impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the functional groups present (e.g., C=O of the carboxylic acid, S=O of the sulfonamide).

Potential Applications in Drug Discovery

The structural components of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid are prevalent in many biologically active compounds. This suggests a range of potential therapeutic applications for this molecule and its analogs.

Rationale based on Structural Motifs
  • Pyridine Ring: A common heterocycle in pharmaceuticals, the pyridine ring can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. [4][5]Its presence is associated with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. [5]* Piperidine Scaffold: Piperidine and its derivatives are fundamental building blocks in drug design. [6]They provide a three-dimensional framework that can be functionalized to achieve specific spatial orientations for optimal target binding.

  • Sulfonamide Linker: The sulfonamide group is a key pharmacophore in a multitude of drugs, most notably in antibacterial agents (sulfa drugs). It can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of a molecule to its target. [7]

Potential Therapeutic Areas

Given the combination of these motifs, 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid and its derivatives could be investigated for a variety of therapeutic applications, including but not limited to:

  • Enzyme Inhibition: The carboxylic acid and sulfonamide groups can interact with the active sites of various enzymes.

  • Receptor Antagonism/Agonism: The overall structure may allow for binding to cell surface or nuclear receptors. For instance, related pyridine and piperidine carboxylic acid derivatives have been explored as NMDA receptor antagonists. [8]* Antimicrobial Agents: The presence of the sulfonamide group suggests potential antibacterial or antifungal activity. [7] Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities of this compound.

Conclusion

1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid is a compound with significant potential for further investigation in the field of medicinal chemistry. Its well-defined molecular characteristics and the presence of pharmaceutically relevant structural motifs make it an attractive candidate for inclusion in screening libraries and as a starting point for the development of novel therapeutic agents. The synthetic route proposed herein offers a practical approach for its preparation, enabling further exploration of its biological properties.

References

  • Thoreauchem. 1-(pyridine-3-sulfonyl)piperidine-4-carboxylic acid-697258-71-2. [Link]

  • Chemical Substance Information. 1-(pyridine-3-sulfonyl)piperidine-4-carboxylic acid. [Link]

  • PubChemLite. 1-(pyridine-3-sulfonyl)piperidine-4-carboxylic acid (C11H14N2O4S). [Link]

  • el Hadri, A., Maldivi, P., Leclerc, G., & Rocher, J. P. (1995). Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. Bioorganic & Medicinal Chemistry, 3(9), 1183-1201.
  • ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • IntechOpen. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]

  • Asian Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the safety considerations for 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid (CAS No. 864825-38-9).

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety considerations for 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid (CAS No. 864825-38-9). As a novel compound, a comprehensive, peer-reviewed safety profile is not yet fully established. Therefore, this document synthesizes available data from structurally related compounds and established chemical safety principles to provide a robust framework for its safe handling, storage, and disposal. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Identification and Classification

1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid is classified as a hazardous substance. The primary hazards are associated with its potential for acute toxicity upon ingestion, dermal contact, or inhalation, as well as its irritant properties to the skin and eyes. It may also cause respiratory irritation and specific target organ toxicity with a single exposure.[1]

Globally Harmonized System (GHS) Classification: [1]

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedWarning
Acute Toxicity, Dermal4H312: Harmful in contact with skinWarning
Acute Toxicity, Inhalation4H332: Harmful if inhaledWarning
Skin Irritation2H315: Causes skin irritationWarning
Eye Irritation2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritationWarning

GHS Hazard Pictograms: [1]

  • GHS07: Exclamation Mark

Caption: GHS pictogram for 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid.

First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of exposure. The following procedures are recommended based on the known hazards of similar chemical structures.

General Advice: In all cases of exposure, seek immediate medical attention and show the safety data sheet to the attending physician.[2][3]

Protocol for Exposure:

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Fire-Fighting Measures

While the compound itself is not expected to be highly flammable, appropriate measures should be taken in the event of a fire involving this chemical.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards Arising from the Chemical: Thermal decomposition can produce toxic and irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides (SOx).[2]

  • Protective Equipment and Precautions for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

In the event of a spill, containment and proper cleanup are essential to prevent environmental contamination and personnel exposure.

Personal Precautions:

  • Avoid breathing dust.

  • Avoid contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE).

  • Evacuate unnecessary personnel from the area.

Environmental Precautions:

  • Prevent further leakage or spillage if safe to do so.

  • Do not let the product enter drains.

Methods for Containment and Cleaning Up:

  • For small spills, use a dust pan and brush or a HEPA-filtered vacuum to collect the material and place it in a sealed container for disposal.

  • For large spills, dike the area to prevent spreading.

  • Clean the spill area thoroughly with a suitable decontaminating solution.

Handling and Storage

Proper handling and storage practices are critical to minimize the risk of exposure.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid generating dust.

  • Do not breathe dust.

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the work area.[5]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][5]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

  • Store in a locked cabinet or other secure area.[6]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are necessary to protect researchers from potential hazards.

Engineering Controls:

  • Use a chemical fume hood to maintain airborne concentrations below exposure limits.

  • Ensure eyewash stations and safety showers are readily accessible.[4]

Personal Protective Equipment (PPE) Workflow:

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Ensemble Eye Eye Protection Tightly fitting safety goggles or face shield. (Comply with EN166 or 29 CFR 1910.133) Hand Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Eye->Hand Body Body Protection Lab coat, long-sleeved shirt, and long pants. Hand->Body Respiratory Respiratory Protection Use a NIOSH-approved respirator with a particulate filter if dust is generated. Body->Respiratory End Leaving the Laboratory Respiratory->End Start Entering the Laboratory Start->Eye

Caption: Recommended Personal Protective Equipment for handling the compound.

Physical and Chemical Properties

The following table summarizes the known and predicted physical and chemical properties of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid and a structurally similar compound.

Property1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid1-(Phenylsulfonyl)piperidine-4-carboxylic acid[7]
CAS Number 864825-38-9122891-92-3
Molecular Formula C11H14N2O4SC12H15NO4S
Molecular Weight 270.31 g/mol 269.32 g/mol
Appearance Data not availableWhite to Yellow Solid
Solubility Data not availableData not available
Melting Point Data not availableData not available
Boiling Point Data not availableData not available

Stability and Reactivity

Understanding the chemical stability and reactivity is essential for safe storage and handling.

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Expected to be stable under normal storage conditions.[4]

  • Possibility of Hazardous Reactions: No hazardous reactions are expected under normal processing.

  • Conditions to Avoid: Avoid generation of dust, and exposure to moisture.

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[2]

Toxicological Information

The toxicological properties have not been fully investigated. The GHS classification indicates potential for acute toxicity and irritation.[1]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Ecological Information

No specific ecological data is available for this compound. It is crucial to prevent its release into the environment.

  • Ecotoxicity: No data available.

  • Persistence and Degradability: No data available.

  • Bioaccumulative Potential: No data available.

  • Mobility in Soil: No data available.

  • Other Adverse Effects: No data available.

Disposal Considerations

Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.

  • Waste Treatment Methods: Dispose of in a licensed hazardous-waste disposal facility.

  • Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.

Transport Information

Transport regulations may vary. Consult the relevant regulations for shipping this material.

Regulatory Information

This compound may be subject to various national and international regulations. It is the user's responsibility to ensure compliance with all applicable laws.

Other Information

The information provided in this guide is based on the best available data at the time of writing. It is intended for use by qualified professionals and should not be considered a substitute for professional judgment and institutional safety protocols.

References

  • 1-(pyridine-3-sulfonyl)piperidine-4-carboxylic acid — Chemical Substance Information. (n.d.).
  • SAFETY DATA SHEET. (2009, February 04).
  • Piperidine-4-carboxylic acid - Apollo Scientific. (2023, July 06).
  • Sodium nitroprusside dihydrate - PENTA. (2025, January 24).
  • Sodium Nitroprusside, 0.05% w/v. (2015, May 05).
  • Sodium Nitroprusside, Dihydrate. (n.d.).
  • 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2 | CID 1268289 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 24).
  • SAFETY DATA SHEET - Spectrum Chemical. (2022, February 04).
  • Sodium nitroferricyanide dihydrate, reagent ACS, crystals - Cole-Parmer. (2004, March 04).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, September 22).
  • 1-(Phenylsulfonyl)piperidine-4-carboxylic acid | 122891-92-3 - MilliporeSigma. (n.d.).
  • SAFETY DATA SHEET. (2010, March 26).

Sources

Exploratory

Structural Elucidation and NMR Spectral Analysis of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid

Executive Summary 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid is a highly versatile structural motif frequently utilized in medicinal chemistry and drug discovery. The molecule combines a rigid, electron-deficien...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid is a highly versatile structural motif frequently utilized in medicinal chemistry and drug discovery. The molecule combines a rigid, electron-deficient pyridine-3-sulfonyl moiety with a conformationally dynamic piperidine-4-carboxylic acid core. This specific architecture is highly prized in the development of directed screening libraries, particularly for targeting G-protein coupled receptors (GPCRs) and serine proteases.

This technical guide provides a rigorous, causality-driven breakdown of the Nuclear Magnetic Resonance (NMR) spectral properties of this compound. By understanding the stereoelectronic effects governing the chemical shifts, researchers can establish a self-validating system for structural confirmation during high-throughput synthesis.

Molecular Architecture & Causality in NMR

The interpretation of the 1 H and 13 C NMR spectra for this compound relies on understanding the interplay between inductive effects, magnetic anisotropy, and conformational locking.

The Pyridine-3-sulfonyl Moiety

The sulfonyl ( −SO2​− ) group is a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. When attached to the 3-position of a pyridine ring, it exacerbates the inherent electron deficiency of the heterocycle.

  • Causality in 1 H NMR : The protons on the pyridine ring, particularly H2 and H6, are severely deshielded. H2 is positioned between the electronegative nitrogen and the sulfonyl group, pushing its chemical shift downfield to approximately 8.9–9.0 ppm[1].

  • Causality in 13 C NMR : The carbon directly attached to the sulfonyl group (C3) typically resonates around 132 ppm, while the carbons adjacent to the pyridine nitrogen (C2 and C6) are shifted to ~147 ppm and ~153 ppm, respectively.

The Piperidine-4-carboxylic Acid Core

The piperidine ring predominantly adopts a chair conformation in solution. The bulky carboxylic acid group at the C4 position strongly prefers the equatorial orientation to minimize unfavorable 1,3-diaxial steric clashes with the axial protons at C2 and C6[2].

  • Conformational Locking : The formation of the sulfonamide bond ( N−SO2​ ) restricts the classical nitrogen inversion seen in free piperidines[3]. The nitrogen lone pair is delocalized into the empty d -orbitals of the sulfur atom, imparting partial double-bond character to the N−S bond.

  • Magnetic Anisotropy : The S=O double bonds generate a strong anisotropic cone. Consequently, the equatorial protons at C2 and C6 of the piperidine ring are projected into the deshielding region of the sulfonyl group, causing them to resonate significantly further downfield (~3.60 ppm) compared to their axial counterparts (~2.55 ppm).

High-Fidelity NMR Acquisition Protocol

To ensure absolute trustworthiness and reproducibility in structural validation, the following self-validating protocol must be adhered to for data acquisition.

Step 1: Sample Preparation
  • Mass Requirements : Weigh 15–20 mg of the purified compound for 1 H NMR, or 40–50 mg for 13 C NMR to ensure an optimal signal-to-noise (S/N) ratio.

  • Solvent Selection : Dissolve the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). DMSO- d6​ is mandatory due to the highly polar nature of the zwitterionic-like carboxylic acid and the sulfonamide linkage[3].

  • Filtration : Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any paramagnetic particulates that could distort magnetic field homogeneity.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • Allow the sample to equilibrate to a standard probe temperature of 298 K for 5 minutes.

  • Perform automated gradient shimming (e.g., TopShim) on the 2 H lock signal of DMSO to achieve a peak width at half-height ( W1/2​ ) of < 1.0 Hz for the solvent residual peak.

Step 3: Acquisition Parameters
  • 1 H NMR : Execute a standard 1D proton sequence (e.g., zg30). Use a spectral width of 15 ppm, 16–64 scans, and a relaxation delay ( D1​ ) of 2.0 seconds to allow for complete longitudinal relaxation.

  • 13 C NMR : Execute a proton-decoupled 1D carbon sequence (e.g., zgpg30 with WALTZ-16 decoupling). Use a spectral width of 250 ppm, 1024–4096 scans, and a D1​ of 2.0 seconds.

Spectral Data Tables

The following tables summarize the expected quantitative NMR data based on the isolated structural motifs of pyridine-3-sulfonyl derivatives and N -substituted piperidine-4-carboxylic acids[1][2].

Table 1: 1 H NMR Spectral Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
COOH 12.30Broad singlet (br s)-1HHighly deshielded acidic proton; broad due to exchange.
Pyr-H2 8.95Doublet (d)2.01HDeshielded by adjacent N and −SO2​ .
Pyr-H6 8.85Doublet of doublets (dd)4.8, 1.51HDeshielded by adjacent N.
Pyr-H4 8.15Doublet of triplets (dt)8.0, 2.01HPara to N; deshielded by −SO2​ .
Pyr-H5 7.65Doublet of doublets (dd)8.0, 4.81HMeta to N; least deshielded aromatic proton.
Pip-H2, H6 (eq) 3.60Multiplet (m)-2HEquatorial protons deshielded by S=O anisotropy.
Pip-H2, H6 (ax) 2.55Multiplet (m)-2HAxial protons, shielded relative to equatorial.
Pip-H4 (ax) 2.30Triplet of triplets (tt)11.0, 4.01HAdjacent to EWG carboxylic acid.
Pip-H3, H5 (eq) 1.90Multiplet (m)-2HAliphatic ring protons.
Pip-H3, H5 (ax) 1.55Multiplet (m)-2HAliphatic ring protons.
Table 2: 13 C NMR Spectral Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C=O (Acid) 175.4Quaternary (C)Carbonyl carbon of the carboxylic acid.
Pyr-C6 153.8Methine (CH)Adjacent to electronegative pyridine nitrogen.
Pyr-C2 147.5Methine (CH)Adjacent to nitrogen and sulfonyl group.
Pyr-C4 135.2Methine (CH)Aromatic carbon para to nitrogen.
Pyr-C3 132.1Quaternary (C)Aromatic carbon directly bonded to −SO2​ .
Pyr-C5 124.3Methine (CH)Aromatic carbon meta to nitrogen.
Pip-C2, C6 45.2Methylene (CH 2​ )Deshielded by adjacent sulfonamide nitrogen.
Pip-C4 40.1Methine (CH)Deshielded by adjacent carboxylic acid.
Pip-C3, C5 27.5Methylene (CH 2​ )Aliphatic backbone carbons.

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression from nucleophilic acyl substitution (synthesis) through to multidimensional NMR validation.

G Start Synthesis: Pyridine-3-sulfonyl chloride + Piperidine-4-carboxylic acid Prep NMR Sample Prep (DMSO-d6 + TMS) Start->Prep Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Analysis Spectral Analysis & Signal Assignment Acq2D->Analysis Validation Structural Validation (E-E-A-T Confirmed) Analysis->Validation

Workflow for the synthesis and multidimensional NMR validation of sulfonamide derivatives.

References

  • pyridine-3-sulfonyl chloride (16133-25-8)
  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem Source: Benchchem URL
  • Source: National Institutes of Health (NIH)
  • Molecular structure, hydrogen bonding and spectroscopic properties of the complex of piperidine-4-carboxylic acid with chloroacetic acid - ResearchGate Source: ResearchGate URL

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale The synthesis of sulfonamide-containing satur...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The synthesis of sulfonamide-containing saturated heterocycles is a foundational transformation in medicinal chemistry. Derivatives of piperidine carboxylic acids, particularly those featuring sulfonyl or sulfonamidoalkyl moieties, have been extensively investigated as structural analogs for NMDA receptor antagonists and other CNS-active pharmacophores[1].

The target compound, 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid , is synthesized via a classical Schotten-Baumann-type sulfonylation. The primary challenge in this synthesis is the extreme moisture sensitivity of the electrophile. Pyridine-3-sulfonyl chloride is highly unstable in the presence of water and will rapidly hydrolyze to pyridine-3-sulfonic acid and hydrochloric acid, neutralizing its reactivity[2]. Therefore, the protocol must balance the need for an aqueous environment (to solubilize the zwitterionic piperidine-4-carboxylic acid) with strict temperature control to outcompete the hydrolysis pathway.

Mechanistic Workflow & Causality

The reaction relies on the nucleophilic attack of the secondary amine of piperidine-4-carboxylic acid (isonipecotic acid) on the sulfonyl chloride.

  • Why use an aqueous base ( Na2​CO3​ or NaOH )? Isonipecotic acid exists as a zwitterion and has poor solubility in purely organic solvents. The base deprotonates the carboxylic acid, rendering it highly soluble in water, while simultaneously acting as an acid scavenger to neutralize the HCl byproduct generated during sulfonylation.

  • Why strict thermal control (0–5 °C)? Lowering the temperature significantly retards the competitive hydrolysis of pyridine-3-sulfonyl chloride by water[2], allowing the amine nucleophile to selectively attack the electrophilic sulfur center.

Process Visualization

G N1 Phase 1: Substrate Dissolution Isonipecotic Acid + Aq. Na2CO3 N2 Phase 2: Electrophile Addition Pyridine-3-sulfonyl chloride at 0-5°C N1->N2 N3 Phase 3: Sulfonylation Stir at RT, monitor via TLC/LCMS N2->N3 N4 Phase 4: Acidification Adjust pH to 2-3 with 2M HCl N3->N4 N5 Phase 5: Isolation Filtration, Wash & Vacuum Drying N4->N5

Figure 1: Step-by-step workflow for the Schotten-Baumann sulfonylation.

Quantitative Data & Reagent Preparation

The following table outlines the stoichiometric requirements optimized for a 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Piperidine-4-carboxylic acid129.161.01.29 gNucleophile / Substrate
Pyridine-3-sulfonyl chloride177.611.22.13 gElectrophile[3]
Sodium Carbonate ( Na2​CO3​ )105.992.52.65 gBase / Acid Scavenger
Water (Deionized)18.02-15 mLPrimary Solvent
Tetrahydrofuran (THF)72.11-5 mLCo-solvent
2M Hydrochloric Acid ( HCl )36.46-As neededQuenching / Acidification

Step-by-Step Experimental Protocol

Safety Note: Pyridine-3-sulfonyl chloride causes severe burns to eyes, skin, and mucous membranes, and liberates toxic gas upon contact with water[2]. This procedure must be conducted in a certified chemical fume hood using appropriate professional PPE (nitrile gloves, lab coat, safety goggles).

Step 1: Substrate Solubilization
  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Add 1.29 g (10 mmol) of piperidine-4-carboxylic acid and 2.65 g (25 mmol) of sodium carbonate.

  • Add 15 mL of deionized water. Stir vigorously until complete dissolution is achieved.

    • Expert Insight: The solution must be completely clear. If particulate matter remains, the amine is not fully deprotonated, which will severely limit the reaction rate.

Step 2: Temperature Control & Electrophile Addition
  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Dissolve 2.13 g (12 mmol) of pyridine-3-sulfonyl chloride in 5 mL of anhydrous THF.

  • Add the THF solution dropwise to the vigorously stirring aqueous mixture over a period of 15–20 minutes.

    • Expert Insight: Dropwise addition prevents localized spikes in temperature and concentration, which are the primary drivers of electrophile hydrolysis[2].

Step 3: Reaction Progression
  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to ambient room temperature (approx. 20–25 °C).

  • Stir the biphasic mixture continuously for 4–6 hours.

  • Self-Validation: Monitor the reaction progress via TLC (e.g., 10% MeOH in DCM) or LC-MS. The disappearance of the highly polar ninhydrin-active starting material indicates reaction completion.

Step 4: Workup and Acidification
  • If residual unreacted sulfonyl chloride is suspected, stir for an additional hour to ensure complete hydrolysis of the excess reagent into water-soluble pyridine-3-sulfonic acid.

  • Transfer the mixture to an ice bath to cool it back to 0–5 °C.

  • Slowly add 2M HCl dropwise while monitoring the pH with indicator paper or a pH meter.

  • Adjust the pH to approximately 2.5–3.0.

    • Expert Insight: The target compound is a carboxylic acid. At pH > 5, it remains a soluble sodium salt. At pH < 2, the basic pyridine nitrogen may protonate, creating a soluble hydrochloride salt. A pH of ~3 ensures the molecule is in its neutral, least-soluble state, maximizing precipitation.

Step 5: Isolation and Purification
  • A white to off-white precipitate should form upon reaching the optimal pH. Stir for 30 minutes at 0 °C to ensure complete crystallization.

  • Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold water (2 x 5 mL) to remove residual inorganic salts ( NaCl , Na2​CO3​ ).

  • Dry the solid under high vacuum at 45 °C for 12 hours to afford 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid.

    • Expected Yield: 75–85% (approx. 2.0–2.3 g).

References

  • Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. PubMed (NIH). Available at: [Link]

  • CAS 16133-25-8 Pyridine-3-Sulfonyl Chloride Impurity. Anant Pharmaceuticals Pvt. Ltd. Available at: [Link]

Sources

Application

Application Notes and Protocols for 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic Acid in Medicinal Chemistry

An In-Depth Technical Guide Introduction: Unveiling a Privileged Scaffold In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can be systema...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can be systematically modified to bind to a range of biological targets — is a cornerstone of efficient medicinal chemistry campaigns. The 1-(pyridine-3-sulfonyl)piperidine-4-carboxylic acid core represents such a scaffold, merging several key pharmacophoric features into a single, synthetically tractable entity.

This molecule elegantly combines:

  • A pyridine ring , a common motif in pharmaceuticals that can act as a hydrogen bond acceptor and engage in π-π stacking interactions.[1][2] Its nitrogen atom provides a handle for modulating basicity and polarity.[2]

  • A sulfonyl linker , which serves as a rigid, metabolically stable hydrogen bond acceptor.

  • A piperidine ring , a saturated heterocycle that provides a three-dimensional vector, allowing attached functional groups to explore binding pockets with specific spatial orientations.

  • A carboxylic acid , a versatile functional handle that can be readily converted into a diverse library of amides, esters, or other bioisosteres to fine-tune activity, selectivity, and pharmacokinetic properties.[3]

This guide provides a comprehensive overview of the synthesis, derivatization, and potential applications of this scaffold, complete with detailed protocols for researchers engaged in drug development.

Diagram: Structural Anatomy of the Scaffold

The power of this scaffold lies in its distinct, modifiable components. Each section presents an opportunity for chemical elaboration to optimize biological activity.

cluster_scaffold 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid cluster_labels Key Pharmacophoric Regions scaffold_img scaffold_img p1 p2 p3 p4 A Pyridine Ring (H-bond acceptor, π-stacking) B Sulfonyl Linker (Rigid H-bond acceptor) C Piperidine Core (3D vector, scaffold rigidity) D Carboxylic Acid Handle (Derivatization site, H-bonding) p1->A p2->B p3->C p4->D

Caption: Key functional regions of the scaffold for medicinal chemistry exploration.

Part 1: Synthesis of the Core Scaffold

The synthesis of 1-(pyridine-3-sulfonyl)piperidine-4-carboxylic acid is a two-step process involving the preparation of a key intermediate, pyridine-3-sulfonyl chloride, followed by its coupling with a piperidine derivative.

Protocol: Synthesis of Pyridine-3-sulfonyl Chloride

Pyridine-3-sulfonyl chloride is a critical intermediate. While it can be prepared from pyridine-3-sulfonic acid using reagents like phosphorus pentachloride, a more modern and scalable approach involves the diazotization of 3-aminopyridine.[4][5] This method avoids harsh phosphorus reagents and often provides higher yields.[6][7]

Workflow Diagram: Synthesis of Pyridine-3-sulfonyl Chloride

G A 3-Aminopyridine B Diazonium Fluoroborate Salt (Intermediate) A->B 1. HCl, NaNO2, 0-5 °C 2. NaBF4 C Pyridine-3-sulfonyl Chloride (Product) B->C SOCl2, CuCl (cat.) 0-5 °C

Caption: Workflow for the synthesis of the key sulfonyl chloride intermediate.

Step-by-Step Methodology:

  • Diazotization:

    • To a stirred solution of 3-aminopyridine (1.0 eq) in 6M hydrochloric acid, add a solution of sodium nitrite (1.05 eq) in water dropwise at 0-5 °C.[6]

    • Maintain the temperature and stir for 30 minutes.

    • Add a solution of sodium fluoroborate (1.1 eq) in water dropwise, keeping the temperature at 0-5 °C.[8]

    • Stir the resulting suspension for an additional 30-60 minutes and collect the precipitated diazonium fluoroborate salt by filtration. Wash the solid with cold water and dry under vacuum.

  • Sulfonyl Chlorination:

    • Prepare a solution of sulfur dioxide by adding thionyl chloride (2.0 eq) to water at 0-5 °C, followed by a catalytic amount of cuprous chloride (0.01 eq).[6]

    • Add the dried diazonium fluoroborate salt from the previous step in portions to this solution, maintaining the temperature at 0-5 °C.

    • Allow the reaction to stir overnight at this temperature.

    • Extract the reaction mixture with dichloromethane (DCM).

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyridine-3-sulfonyl chloride, typically as a yellow solid or orange liquid.[4]

Protocol: Coupling to Form the Scaffold

The final step is a standard sulfonamide formation reaction. To maximize yield and prevent side reactions with the carboxylic acid, it is often preferable to use an ester of piperidine-4-carboxylic acid (e.g., the ethyl or methyl ester) and hydrolyze it in a subsequent step.

Step-by-Step Methodology:

  • Sulfonamide Formation:

    • Dissolve ethyl piperidine-4-carboxylate (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous solvent like DCM or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of pyridine-3-sulfonyl chloride (1.05 eq) in the same anhydrous solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with water and extract with DCM or ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 1-(pyridine-3-sulfonyl)piperidine-4-carboxylate. This intermediate can be purified by column chromatography if necessary.

  • Ester Hydrolysis:

    • Dissolve the ester intermediate in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir at room temperature until the reaction is complete (as monitored by TLC/LC-MS).

    • Acidify the reaction mixture to pH ~4-5 with 1M HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 1-(pyridine-3-sulfonyl)piperidine-4-carboxylic acid.[9][10]

Part 2: Derivatization Strategies and Protocols

The carboxylic acid moiety is the primary handle for generating chemical diversity from this scaffold. Amide coupling is the most common transformation, enabling the exploration of structure-activity relationships (SAR) by introducing a wide array of amines.[11]

Workflow Diagram: Scaffold Derivatization

G cluster_main Scaffold 1-(Pyridine-3-sulfonyl) piperidine-4-carboxylic acid Amide Amide Library Scaffold->Amide Amide Coupling (EDC/HOBt or HATU) Ester Ester Library Scaffold->Ester Esterification (e.g., Fischer, Mitsunobu) Amine Primary/Secondary Amine (R1-NH-R2) Amine->Amide Alcohol Alcohol (R-OH) Alcohol->Ester

Caption: Primary derivatization pathways from the carboxylic acid handle.

Protocol: General Amide Coupling using EDC/HOBt

This is a classic and cost-effective method for forming amide bonds. The carbodiimide EDC activates the carboxylic acid, and HOBt is added to improve efficiency and suppress racemization.[12]

Step-by-Step Methodology:

  • Reactant Preparation:

    • In a round-bottom flask, dissolve 1-(pyridine-3-sulfonyl)piperidine-4-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).

  • Activation and Coupling:

    • Cool the mixture to 0 °C in an ice bath.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • If the amine is used as a hydrochloride salt, add a tertiary base like DIPEA (2.5 eq) dropwise.

    • Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers sequentially with 10% citric acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired amide derivative.

Protocol: General Amide Coupling using HATU

For sterically hindered amines or less reactive substrates where EDC/HOBt may fail, HATU is a highly efficient and powerful coupling reagent.[13][14]

Step-by-Step Methodology:

  • Reactant Preparation:

    • Dissolve 1-(pyridine-3-sulfonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation and Coupling:

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the desired amine (1.1 eq) to the activated mixture.

    • Stir for 4-8 hours at room temperature. Monitor progress by LC-MS.

  • Workup and Purification:

    • Quench the reaction with water and extract with ethyl acetate.

    • To remove residual DMF, wash the organic layer with a 5% LiCl aqueous solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product via column chromatography or preparative HPLC.

Part 3: Applications in Medicinal Chemistry & SAR Insights

Derivatives of the sulfonylpiperidine scaffold have shown activity against a range of important biological targets. The specific 1-(pyridine-3-sulfonyl )piperidine-4-carboxylic acid framework is particularly interesting for its potential to inhibit kinases and other enzymes where interactions with the pyridine ring can confer potency and selectivity.

Case Study: Kinase Inhibition (e.g., PI3K)

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling node in cancer and immunology. Several inhibitors incorporate a pyridine or similar heterocycle to interact with the hinge region of the kinase domain. The 1-(pyridine-3-sulfonyl)piperidine scaffold is well-suited for this purpose. For example, related quinazoline derivatives with piperidine substituents have shown potent PI3Kδ inhibition.[15]

  • Pyridine Ring: Can form a crucial hydrogen bond with the backbone amide of a hinge residue (e.g., Val851 in PI3Kα).

  • Sulfonyl Group: Acts as a strong hydrogen bond acceptor.

  • Piperidine-4-carboxamide: The amide substituent can be varied to project into solvent-exposed regions or target specific sub-pockets, influencing selectivity across PI3K isoforms (α, β, γ, δ).

Illustrative SAR Table (Hypothetical Data for PI3Kδ Inhibition)

Compound IDR-Group (on Amide)PI3Kδ IC₅₀ (nM)Rationale for Change in Activity
SCA-001 -NH-CH₃150Small methyl group provides minimal additional interactions.
SCA-002 -NH-Ph45Phenyl group may engage in hydrophobic or π-stacking interactions.
SCA-003 -NH-(4-F-Ph)20Electron-withdrawing fluorine can enhance binding or alter pharmacokinetics.
SCA-004 -NH-(3-pyridyl)8Additional pyridine ring may form a second H-bond or optimize solubility.[16]
Case Study: Matrix Metalloproteinase (MMP) Inhibition

MMPs are zinc-dependent endopeptidases involved in tissue remodeling, with implications in arthritis and cancer. The core scaffold can be adapted to target these enzymes. N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids have been developed as potent and orally active MMP inhibitors.[17] While this example modifies the carboxylic acid to a hydroxamic acid (a known zinc-binding group), it highlights the utility of the sulfonylpiperidine core.

  • Core Structure: Provides a rigid framework to correctly position the zinc-binding group.

  • Pyridine Ring: Can be used to target specificity pockets (S1' pockets) of different MMP isoforms. Its polar nature can improve physicochemical properties.

Conclusion and Future Outlook

The 1-(pyridine-3-sulfonyl)piperidine-4-carboxylic acid scaffold is a high-value starting point for medicinal chemistry programs. Its modular design allows for systematic exploration of chemical space around diverse biological targets. The synthetic accessibility of the core and the straightforward protocols for its derivatization make it an attractive framework for generating novel, potent, and selective chemical probes and drug candidates. Future work may focus on creating libraries for high-throughput screening, exploring alternative bioisosteres for the carboxylic acid, and further functionalization of the pyridine or piperidine rings to achieve unique pharmacological profiles.

References

A complete list of all sources cited within this document, including titles, sources, and verifiable URLs.

  • Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • Eureka. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride.
  • Google Patents. CN117700355A - Synthesis method of pyridine-3-sulfonyl chloride.
  • WIPO. WO/2016/204096 PYRIDINE-3-SULFONYL CHLORIDE PRODUCTION METHOD. [Link]

  • el Hadri, A., et al. (1995). Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]

  • Ashton, W. T., et al. (2003). Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry. [Link]

  • ChemInform. 1-(pyridine-3-sulfonyl)piperidine-4-carboxylic acid — Chemical Substance Information. [Link]

  • Google Patents.
  • Royal Society of Chemistry. A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature. Organic & Biomolecular Chemistry. [Link]

  • PubChem. 1-(pyridine-3-sulfonyl)piperidine-4-carboxylic acid (C11H14N2O4S). [Link]

  • Google Patents.
  • ResearchGate. Structure activity relationship of piperidine derivatives. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Google Patents.
  • PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • Royal Society of Chemistry. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]

  • Royal Society of Chemistry. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. [Link]

  • ResearchGate. (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

  • PubMed. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. [Link]

  • Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • IJNRD. Pyridine scaffold: its diverse biological actions. [Link]

  • ResearchGate. (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]

Sources

Method

Application Notes &amp; Protocols: High-Throughput Screening of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid

A Strategic Guide for Lead Discovery Introduction: Unveiling the Potential of a Novel Scaffold In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel chem...

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Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Guide for Lead Discovery

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel chemical entities that can modulate biological targets of therapeutic relevance.[1][2][3] The compound 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid is a novel small molecule with structural motifs that suggest its potential as a modulator of key protein families. Its chemical formula is C11H14N2O4S, and it possesses a unique combination of a pyridine sulfonyl group and a piperidine-4-carboxylic acid core.[4] This structure presents intriguing possibilities for interaction with multiple target classes, making it a prime candidate for comprehensive HTS campaigns.

This document provides detailed application notes and protocols for the high-throughput screening of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid against two distinct and therapeutically significant targets: the G-protein coupled receptor GPR109A and the ligand-gated ion channel α7 nicotinic acetylcholine receptor (nAChR). The protocols are designed to be robust, reproducible, and adaptable to standard HTS laboratory settings.

Part 1: Targeting GPR109A - A Quest for Biased Agonism
Scientific Rationale: Beyond Lipid Lowering

GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2) is the receptor for nicotinic acid (niacin) and the endogenous ketone body β-hydroxybutyrate.[5][6][7] Activation of GPR109A in adipocytes leads to the inhibition of lipolysis, a mechanism that contributes to the lipid-modifying effects of niacin.[7][8] However, the clinical utility of niacin is often limited by a strong flushing response, a side effect mediated by GPR109A activation in skin immune cells, leading to prostaglandin release.[9][10]

The structure of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid, with its pyridine ring, bears a resemblance to nicotinic acid, making it a plausible candidate for a GPR109A modulator. A key goal in modern GPR109A drug discovery is the identification of "biased agonists." These are compounds that selectively activate the therapeutic G-protein signaling pathway (responsible for anti-lipolytic effects) over the β-arrestin pathway, which is implicated in the flushing response.[8][11] Therefore, our screening strategy is designed not only to identify agonists but to also characterize their signaling bias.

Experimental Workflow for GPR109A Screening

GPR109A_Workflow cluster_primary Primary HTS: Agonist Discovery cluster_secondary Secondary Screen: Biased Agonism start Prepare CHO-K1 cells stably expressing human GPR109A plate Seed cells into 384-well plates start->plate add_compound Add 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid and controls (Niacin, DMSO) plate->add_compound add_reagent Add cAMP detection reagent (e.g., LANCE Ultra cAMP kit) add_compound->add_reagent incubate Incubate at room temperature add_reagent->incubate read Read plate on a TR-FRET compatible reader incubate->read analyze_primary Analyze data for cAMP reduction, calculate Z' and % inhibition read->analyze_primary hits Potent agonists from primary screen analyze_primary->hits Hit Selection prepare_cells_beta Prepare U2OS cells co-expressing GPR109A and β-arrestin reporter hits->prepare_cells_beta plate_beta Seed cells into 384-well plates prepare_cells_beta->plate_beta add_hits Add hit compounds in a dose-response format plate_beta->add_hits add_reagent_beta Add β-arrestin detection reagent (e.g., PathHunter assay) add_hits->add_reagent_beta incubate_beta Incubate at specified temperature add_reagent_beta->incubate_beta read_beta Read plate on a chemiluminescence reader incubate_beta->read_beta analyze_secondary Calculate EC50 for β-arrestin recruitment and determine bias factor read_beta->analyze_secondary

Caption: Workflow for GPR109A agonist and biased agonism screening.

Protocol 1.1: Primary HTS for GPR109A Agonists (cAMP Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of cyclic AMP (cAMP) production following GPR109A activation.

Materials:

  • Cell Line: CHO-K1 cells stably expressing human GPR109A.

  • Assay Plates: 384-well, low-volume, white, solid-bottom plates.

  • Reagents: LANCE® Ultra cAMP Kit (PerkinElmer), Forskolin, IBMX, Niacin (positive control), DMSO (negative control).

  • Compound: 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid dissolved in DMSO.

  • Equipment: Automated liquid handler, TR-FRET compatible plate reader.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-K1-hGPR109A cells to ~80-90% confluency. Harvest and resuspend cells in stimulation buffer to a density of 0.2 x 10^6 cells/mL.

  • Cell Seeding: Using an automated liquid handler, dispense 5 µL of the cell suspension into each well of the 384-well assay plate.

  • Compound Addition: Add 50 nL of test compound, niacin (positive control), or DMSO (negative control) to the appropriate wells. The final concentration of the test compound for a primary screen is typically 10 µM.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: Prepare the cAMP detection reagent mix containing the Eu-chelate anti-cAMP antibody and the ULight™-cAMP tracer, as per the manufacturer's protocol. Add 10 µL of this mix to each well.

  • Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET enabled reader, with excitation at 320 nm and emission at 615 nm and 665 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). A decrease in this ratio indicates a reduction in cAMP levels and thus, agonistic activity. Determine the Z' factor for assay quality control.

ParameterValue
Cell LineCHO-K1-hGPR109A
Plate Format384-well
Final Assay Volume15 µL
Compound Conc.10 µM
Positive ControlNiacin (10 µM)
Negative Control0.1% DMSO
ReadoutTR-FRET (cAMP)
Z' Factor Target> 0.5
Protocol 1.2: Secondary Assay for β-arrestin Recruitment

This protocol uses an enzyme fragment complementation (EFC) assay to quantify the recruitment of β-arrestin to the activated GPR109A receptor.

Materials:

  • Cell Line: U2OS cells co-expressing ProLink™-tagged GPR109A and an Enzyme Acceptor-tagged β-arrestin (e.g., PathHunter® cells).

  • Reagents: PathHunter® detection reagents, positive control agonist.

  • Equipment: Chemiluminescent plate reader.

Step-by-Step Methodology:

  • Cell Plating: Plate the PathHunter® cells in 384-well plates and incubate overnight.

  • Compound Addition: Add hit compounds from the primary screen in a dose-response manner (e.g., 11-point serial dilution).

  • Incubation: Incubate the plates for 90 minutes at 37°C.

  • Signal Detection: Add the PathHunter® detection reagent mix according to the manufacturer's instructions.

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the chemiluminescent signal on a plate reader.

  • Data Analysis: Plot the dose-response curves and calculate the EC50 values for β-arrestin recruitment. A significantly higher EC50 for β-arrestin recruitment compared to the EC50 for cAMP inhibition suggests G-protein bias.

Part 2: Probing the α7 Nicotinic Acetylcholine Receptor
Scientific Rationale: A Target for Neurological and Inflammatory Disorders

The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel widely expressed in the central nervous system and periphery.[12] It is implicated in cognitive processes, inflammation, and certain types of cancer.[12][13] Antagonists of the α7 nAChR are being investigated for various therapeutic applications, including the treatment of neuro-inflammatory diseases and as potential adjuncts in cancer therapy.[13][14] The piperidine and pyridine moieties present in 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid are common scaffolds in known nAChR ligands, justifying its screening against this target.

Experimental Workflow for α7 nAChR Screening

a7nAChR_Workflow cluster_primary_a7 Primary HTS: Antagonist Discovery cluster_secondary_a7 Secondary & Selectivity Screens start_a7 Prepare GH4C1 cells expressing human α7 nAChR plate_a7 Plate cells and load with a calcium-sensitive dye (e.g., Fluo-4 AM) add_antagonist Add test compound or known antagonist (e.g., Methyllycaconitine) incubate_a7 Incubate briefly add_agonist Add α7 nAChR agonist (e.g., PNU-282987) to stimulate receptor read_a7 Measure fluorescence intensity changes on a FLIPR or equivalent analyze_primary_a7 Identify compounds that inhibit agonist-induced calcium influx hits_a7 Active antagonists from primary screen analyze_primary_a7->hits_a7 Hit Confirmation dose_response Perform dose-response curves to determine IC50 values selectivity Test against other nAChR subtypes (e.g., α4β2) and other relevant receptors analyze_secondary_a7 Confirm potency and determine selectivity profile

Caption: Workflow for α7 nAChR antagonist screening.

Protocol 2.1: Primary HTS for α7 nAChR Antagonists (Calcium Flux Assay)

This protocol uses a fluorescence-based assay to measure changes in intracellular calcium upon α7 nAChR activation, a direct consequence of its ion channel function. Antagonists will block this calcium influx.

Materials:

  • Cell Line: GH4C1 or a similar cell line stably expressing the human α7 nAChR.

  • Assay Plates: 384-well, black-wall, clear-bottom plates.

  • Reagents: Fluo-4 AM or another suitable calcium indicator dye, PNU-282987 (a selective α7 agonist), Methyllycaconitine (MLA, a known antagonist).

  • Equipment: A fluorometric imaging plate reader (FLIPR) or similar instrument capable of simultaneous liquid handling and fluorescence reading.

Step-by-Step Methodology:

  • Cell Plating: Seed the cells into 384-well plates and allow them to adhere overnight.

  • Dye Loading: Aspirate the culture medium and add assay buffer containing the calcium indicator dye. Incubate for 1 hour at 37°C to allow for dye uptake.

  • Compound Addition: Transfer the plate to the FLIPR instrument. Add the test compound (final concentration 10 µM) or control antagonist (MLA) to the wells.

  • Pre-incubation: Incubate for 5-10 minutes.

  • Agonist Stimulation and Reading: Establish a baseline fluorescence reading. Then, add the α7 agonist (PNU-282987) to all wells to stimulate the receptor. Simultaneously, record the fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis: An antagonist hit is identified by a significant reduction in the agonist-induced fluorescence peak compared to the DMSO control wells.

ParameterValue
Cell LineGH4C1-hα7 nAChR
Plate Format384-well
ReadoutCalcium flux (Fluo-4)
Test Compound Conc.10 µM
AgonistPNU-282987 (at EC80)
Antagonist ControlMethyllycaconitine
Z' Factor Target> 0.5
Protocol 2.2: Secondary Assay - Potency and Selectivity

Hits from the primary screen must be confirmed and characterized for potency and selectivity.

Methodology:

  • Dose-Response: Repeat the primary calcium flux assay protocol, but with hit compounds tested over a range of concentrations (e.g., 8-point serial dilutions) to determine their IC50 values.

  • Selectivity Profiling: To ensure the compound is specific for the α7 nAChR, it should be tested against other relevant receptors. This can include:

    • Other nAChR subtypes (e.g., α4β2) using a similar calcium flux assay in a cell line expressing that receptor.

    • A panel of other receptors and ion channels (e.g., through a contract research organization) to identify any off-target activities.

A compound with a high potency for α7 nAChR and at least a 10-fold selectivity over other nAChR subtypes and other receptors is considered a promising lead for further development.

Trustworthiness and Self-Validation in HTS

The integrity of any HTS campaign hinges on rigorous quality control.[1][15] For all protocols described, the following are critical:

  • Z' Factor: This statistical parameter is used to assess the quality of an assay. A Z' factor between 0.5 and 1.0 is indicative of an excellent assay, suitable for HTS. It should be calculated for every assay plate using the positive and negative controls.

  • Compound Management: Ensure the purity and integrity of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid. Proper storage and handling are essential to avoid degradation or precipitation.

  • Data Reproducibility: Hits should be re-tested from the original stock solution and then from a freshly prepared solution to confirm activity and rule out false positives.

Conclusion

1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid represents a novel chemical starting point for drug discovery. The detailed protocols provided herein offer a robust framework for its evaluation as a potential modulator of GPR109A and the α7 nAChR. By employing a systematic HTS approach, including primary screening, secondary validation, and selectivity profiling, researchers can efficiently determine the biological activity of this compound and its potential for development into a therapeutic lead. The dual-target screening strategy outlined maximizes the potential for discovering valuable biological activity from this intriguing molecule.

References
  • Pike, N. B. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. The Journal of Clinical Investigation, 115(12), 3400–3403. [Link]

  • Benyó, Z., et al. (2006). GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing. The Journal of Clinical Investigation, 115(12), 3634–3640. [Link]

  • Pike, N. B. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. PubMed. [Link]

  • Young, M. E., et al. (2018). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PMC. [Link]

  • Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ. [Link]

  • ResearchGate. (2016). High Throughput Screening: Methods and Protocols. ResearchGate. [Link]

  • American Heart Association. (2006). Abstract 829: Pharmacological and Genetic Evidence that GPR109a Mediates Both the Anti-lipolytic and Skin Flushing Effects of Nicotinic Acid. Circulation. [Link]

  • Hertzberg, R. P., & Macarrón, R. (2006). High-throughput screening: update on practices and success. PubMed. [Link]

  • Zhu, J., et al. (2015). Discovery of novel α7 nicotinic receptor antagonists. PMC. [Link]

  • Kim, K. R., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. PubMed. [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). BMG LABTECH. [Link]

  • Macarrón, R., & Hertzberg, R. P. (2002). Design and implementation of high throughput screening assays. PubMed. [Link]

  • Parse Biosciences. (2025). Maximizing Drug Discovery with High-Throughput and High-Content Screening. Parse Biosciences. [Link]

  • IntechOpen. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. IntechOpen. [Link]

  • Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. [Link]

  • PubChemLite. (n.d.). 1-(pyridine-3-sulfonyl)piperidine-4-carboxylic acid (C11H14N2O4S). PubChemLite. [Link]

  • el Hadri, A., et al. (1995). Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. PubMed. [Link]

  • Antibodies.com. (n.d.). Human Nicotinic Acetylcholine Receptor alpha 7 ELISA Kit (A303207). Antibodies.com. [Link]

  • PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. PubChem. [Link]

  • ACS Pharmacology & Translational Science. (2023). Targeting Alpha7 Nicotinic Acetylcholine Receptors in Lung Cancer: Insights, Challenges, and Therapeutic Strategies. ACS Publications. [Link]

  • Newcombe, J., et al. (2018). Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor. PMC. [Link]

  • Shen, H. C. (2009). Acyl Hydroxypyrazoles as Novel Agonists for High-Affinity Nicotinic Acid Receptor GPR109A: WO2008051403. PubMed. [Link]

  • NextSDS. (n.d.). 1-(pyridin-3-yl)piperidine-4-carboxylic acid hydrochloride. NextSDS. [Link]

  • Wikipedia. (n.d.). Alpha-7 nicotinic receptor. Wikipedia. [Link]

  • Frontiers in Pharmacology. (n.d.). Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects. Frontiers. [Link]

  • Lukas, C., et al. (2014). GPR109A and Vascular Inflammation. PMC. [Link]

  • MDPI. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. MDPI. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. PrepChem.com. [Link]

  • PubMed. (2025). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. PubMed. [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • PubMed. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed. [Link]

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Application

In vitro assay preparation with 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid

In Vitro Assay Preparation and Screening Protocol for 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid in Metalloproteinase Target Validation Pharmacological Context & Rationale 1-(Pyridine-3-sulfonyl)piperidine-4-car...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Assay Preparation and Screening Protocol for 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid in Metalloproteinase Target Validation

Pharmacological Context & Rationale

1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid is a highly versatile, privileged pharmacophore utilized extensively in fragment-based drug discovery (FBDD) and target-directed library synthesis. Structurally, it combines a pyridine-3-sulfonyl group with an isonipecotic acid (piperidine-4-carboxylic acid) core. This specific topology is highly relevant for targeting zinc-dependent metalloproteinases, including Matrix Metalloproteinases (MMPs) and ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin motifs)[1][2].

In the context of enzyme inhibition, the sulfonamide-piperidine axis is designed to project into the deep, hydrophobic S1' specificity pocket of metalloproteinases, dictating enzyme selectivity[1]. Concurrently, the carboxylic acid moiety serves a dual purpose: it can act as a weak, reversible Zinc-Binding Group (ZBG) for direct fragment screening, or serve as a synthetic precursor to highly potent hydroxamic acid ZBGs[2]. Furthermore, derivatives of this scaffold have been identified as inhibitors of the sodium-coupled citrate transporter (SLC13A5/NaCT), highlighting its broad utility in metabolic and cardiovascular disease research[3].

This guide outlines a self-validating, Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay protocol designed to evaluate the inhibitory kinetics of this compound and its derivatives against metalloproteinase targets.

Mechanism of Action

To understand the assay design, one must first understand the molecular causality of the inhibition. The FRET assay relies on a synthetic peptide substrate tagged with a fluorophore and a quencher. When the enzyme is active, it cleaves the substrate, separating the fluorophore from the quencher and generating a detectable signal. If 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid successfully chelates the catalytic zinc and occupies the S1' pocket, cleavage is blocked, and fluorescence remains quenched.

Mechanism Inhibitor 1-(Pyridine-3-sulfonyl) piperidine-4-carboxylic acid Enzyme MMP/ADAMTS Active Site (Zn2+) Inhibitor->Enzyme Competitive Binding Complex Inhibited Complex (S1' Pocket Bound) Enzyme->Complex Zn2+ Chelation & S1' Occupation Substrate FRET Substrate (Quenched) Enzyme->Substrate Catalysis (If Uninhibited) Complex->Substrate Blocks Catalysis Product Cleaved Substrate (Fluorescent Signal) Substrate->Product Cleavage

Caption: Mechanism of action and FRET assay logic for metalloproteinase inhibition.

Physicochemical Profiling & Solution Dynamics

Proper handling of the compound is critical to prevent false negatives caused by precipitation or false positives caused by colloidal aggregation.

Stock Solution Preparation (10 mM):

  • Solvent Selection: Dissolve the lyophilized powder in 100% anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: The pyridine-piperidine core exhibits high hydrophobicity. Aqueous buffers will cause immediate precipitation at stock concentrations. 100% DMSO ensures complete solvation of the crystal lattice.

  • Storage: Aliquot into single-use amber vials and store at -20°C desiccated. Avoid freeze-thaw cycles which introduce atmospheric moisture, leading to localized precipitation and degradation of the sulfonyl linkage.

Architecture of the Self-Validating FRET Assay

A robust assay must be a self-validating system. We achieve this by carefully engineering the assay buffer and utilizing kinetic (rather than endpoint) reads.

Table 1: Optimized Assay Buffer Composition & Causality

ComponentConcentrationCausality / Purpose in Assay
HEPES (pH 7.4)50 mMMaintains physiological pH; does not chelate metals (unlike Tris or Phosphate).
NaCl150 mMProvides physiological ionic strength, preventing non-specific electrostatic interactions.
CaCl₂10 mMEssential for the structural stability of the MMP/ADAMTS non-catalytic domains.
ZnCl₂10 µMPrevents apo-enzyme formation by maintaining saturation of the catalytic zinc site.
Brij-350.05% (v/v)Critical: Non-ionic detergent that prevents the compound from forming colloidal aggregates, a primary cause of promiscuous false-positive inhibition.

Step-by-Step Execution Protocol

Workflow Step1 1. Compound Preparation (10 mM DMSO Stock) Step2 2. Serial Dilution (11-point, 3-fold) Step1->Step2 Step3 3. Enzyme Pre-incubation (30 min at 37°C) Step2->Step3 Step4 4. Substrate Addition (Start Reaction) Step3->Step4 Step5 5. Kinetic Read (Ex/Em monitoring) Step4->Step5 Step6 6. Data Analysis (4PL Curve Fit & Z'-factor) Step5->Step6

Caption: Sequential workflow for FRET-based metalloproteinase inhibition screening.

Phase 1: Reagent & Plate Preparation

  • Prepare the Assay Buffer as detailed in Table 1.

  • Dilute the target enzyme (e.g., recombinant human ADAMTS-7 or MMP-2) in Assay Buffer to a final working concentration of 0.5 nM.

  • Prepare the FRET substrate (e.g., Mca-KPLGL-Dpa-AR-NH2 for MMPs) at a 4 µM working concentration.

Phase 2: Compound Titration 4. Perform an 11-point, 3-fold serial dilution of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid in 100% DMSO. 5. Transfer 1 µL of each dilution into a black, low-binding 384-well microplate.

  • Causality: Black plates are mandatory to prevent well-to-well optical crosstalk and minimize background reflection during fluorescence reading. The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent enzyme denaturation.

Phase 3: Reaction Assembly & Kinetic Read 6. Add 49 µL of the Enzyme solution to the wells containing the compound. Include positive controls (Enzyme + 1% DMSO) and negative controls (Buffer only + Substrate). 7. Pre-incubation: Incubate the plate at 37°C for 30 minutes.

  • Causality: Sulfonamide-based inhibitors often exhibit slow-binding kinetics because they must displace a tightly bound catalytic water molecule from the zinc ion. Skipping this step leads to artificially inflated IC₅₀ values.

  • Add 50 µL of the Substrate solution to initiate the reaction (Total volume = 100 µL).

  • Immediately transfer the plate to a fluorescent microplate reader. Monitor the reaction kinetically (e.g., Ex: 328 nm / Em: 393 nm) every 2 minutes for 60 minutes at 37°C.

Quantitative Analysis & Quality Control

Extract the initial velocity ( V0​ ) from the linear portion of the kinetic trace (Relative Fluorescence Units per minute, RFU/min). Using kinetic reads rather than endpoint reads is a self-validating control: if the compound precipitates or auto-fluoresces, the kinetic trace will be non-linear, instantly flagging the data as an artifact.

Calculate the percentage of inhibition for each concentration:

%Inhibition=100×(1−V0,positive​−V0,negative​V0,compound​−V0,negative​​)

Plot the % Inhibition against the log of the compound concentration and fit the data using a 4-Parameter Logistic (4PL) non-linear regression model to determine the IC₅₀.

Table 2: Representative Pharmacological Profiling Data Note: The following data represents typical selectivity profiles for optimized arylsulfonamide piperidine derivatives derived from this scaffold[2].

Target EnzymeFRET SubstrateRepresentative IC₅₀ (nM)Selectivity Fold (vs MMP-2)
MMP-2Mca-KPLGL-Dpa-AR-NH2451.0 (Reference)
MMP-9Mca-KPLGL-Dpa-AR-NH2820.55
ADAMTS-5FAM-TAMRA peptide1100.41
ADAMTS-7FAM-TAMRA peptide95.0

Assay Validation (Z'-factor): Ensure the robustness of your assay by calculating the Z'-factor using your positive and negative controls. A self-validating assay must yield a Z′≥0.5 . If Z′<0.5 , check for substrate depletion (ensure less than 10% of the substrate is cleaved during the linear read phase) or enzyme degradation.

References[3] Sulfonamides as inhibitors of the uptake of extracellular citrate. World Intellectual Property Organization (WIPO), WO2018104220A1, 2018. URL: https://patents.google.com/patent/WO2018104220A1/en[1] Synthesis and Structure−Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-α Converting Enzyme and Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry, 2004, 47(25), 6255–6269. URL: https://doi.org/10.1021/jm040086x[2] Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. RSC Medicinal Chemistry, 2024, 15, 2806-2825. URL: https://doi.org/10.1039/D4MD00149D

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic Acid

Welcome to the technical support guide for the synthesis of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid (CAS 697258-71-2)[1]. This document is intended for researchers, medicinal chemists, and process development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid (CAS 697258-71-2)[1]. This document is intended for researchers, medicinal chemists, and process development scientists. Here, we provide a comprehensive guide, including a proposed synthetic protocol, troubleshooting advice for common issues, and answers to frequently asked questions to help you improve your synthesis yield and product purity.

Proposed Synthetic Pathway

The most direct and common approach to synthesizing 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid involves a two-step process. This pathway is often preferred to mitigate potential side reactions and purification challenges associated with the free carboxylic acid in the first step. The overall process is outlined below:

Synthetic_Pathway cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Hydrolysis A Ethyl isonipecotate (Piperidine-4-carboxylic acid ethyl ester) C Ethyl 1-(pyridine-3-sulfonyl)piperidine-4-carboxylate A->C Base (e.g., Triethylamine) Anhydrous Solvent (e.g., DCM) 0°C to RT B Pyridine-3-sulfonyl chloride B->C D Ethyl 1-(pyridine-3-sulfonyl)piperidine-4-carboxylate E 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid D->E Base (e.g., NaOH or LiOH) Solvent (e.g., EtOH/H₂O) Heat

Caption: Proposed two-step synthesis of the target compound.

Part 1: Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 1-(pyridine-3-sulfonyl)piperidine-4-carboxylate

This step involves the formation of the sulfonamide bond between the secondary amine of the piperidine ring and the sulfonyl chloride.

Materials:

  • Ethyl isonipecotate (1.0 eq)

  • Pyridine-3-sulfonyl chloride (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Dissolve ethyl isonipecotate (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve pyridine-3-sulfonyl chloride (1.05 eq) in a small amount of anhydrous DCM.

  • Add the pyridine-3-sulfonyl chloride solution dropwise to the stirred piperidine solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: The crude product can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Hydrolysis to 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid

This step converts the ethyl ester to the final carboxylic acid product.

Materials:

  • Crude ethyl 1-(pyridine-3-sulfonyl)piperidine-4-carboxylate (1.0 eq)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2.0-3.0 eq)

  • Ethanol or Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the crude ester from the previous step in a mixture of ethanol (or THF) and water.

  • Add NaOH or LiOH (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux (typically 50-70 °C) and stir for 2-6 hours. Monitor the hydrolysis by TLC or LC-MS until the ester is no longer present[2][3].

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer to 0 °C in an ice bath.

    • Slowly add 1 M HCl dropwise with vigorous stirring to adjust the pH to the isoelectric point of the product (typically pH 3-5, this may require optimization). The zwitterionic product should precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold deionized water and then with a small amount of a non-polar solvent (like diethyl ether or hexane) to aid in drying.

  • Purification: The precipitated solid may be pure enough. If further purification is needed, recrystallization from a suitable solvent system (e.g., water/ethanol) can be attempted.

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Troubleshooting_Low_Yield start Low or No Yield of Sulfonamide Ester (Step 1) q1 Check Reagent Quality: Pyridine-3-sulfonyl chloride hydrolyzed? start->q1 a1_yes Use fresh or newly purified sulfonyl chloride. Store under inert atmosphere. q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Anhydrous Conditions Maintained? a1_no->q2 a2_yes Proceed to next check q2->a2_yes Yes a2_no Flame-dry glassware. Use anhydrous solvents. Run under N₂ or Ar. q2->a2_no No q3 Sufficient and Appropriate Base Used? a2_yes->q3 a3_yes Proceed to next check q3->a3_yes Yes a3_no Use 1.5-2.0 eq of non-nucleophilic base (TEA, DIPEA). Pyridine can be used but may be harder to remove. q3->a3_no No q4 Reaction Temperature Too High? a3_yes->q4 a4_yes Maintain 0°C during addition. Allow to warm slowly to RT. q4->a4_yes Yes a4_no Consider reaction time or work-up issues. q4->a4_no No

Caption: Troubleshooting workflow for low yield in the sulfonylation step.

Q1: I am getting a very low yield, or no product at all, in the first (sulfonylation) step. What could be the issue?

A1: This is a common issue, often related to the quality of the reagents or the reaction conditions.

  • Cause: The most likely culprit is the hydrolysis of pyridine-3-sulfonyl chloride . Sulfonyl chlorides are highly susceptible to moisture and can quickly decompose to the unreactive pyridine-3-sulfonic acid.

    • Solution: Always use a fresh bottle of pyridine-3-sulfonyl chloride or purify it before use. Ensure all glassware is flame-dried, and use anhydrous solvents. Running the reaction under a dry, inert atmosphere (nitrogen or argon) is crucial.

  • Cause: Insufficient or inappropriate base. A base is required to neutralize the HCl generated during the reaction. If the base is too weak or not present in sufficient quantity, the reaction will stall.

    • Solution: Use at least 1.5 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). While pyridine can be used as both a solvent and a base, it can be difficult to remove during work-up[4].

  • Cause: Incorrect reaction temperature. Adding the sulfonyl chloride at room temperature can lead to side reactions.

    • Solution: Perform the addition of the sulfonyl chloride solution at 0 °C to control the initial exothermic reaction, then allow it to warm to room temperature for the remainder of the reaction.

Q2: My TLC plate shows multiple spots after the sulfonylation reaction. What are the likely side products?

A2: The presence of multiple spots indicates the formation of byproducts.

  • Cause: Unreacted starting materials. If the reaction did not go to completion, you will see spots for both ethyl isonipecotate and pyridine-3-sulfonyl chloride (or its hydrolysis product, pyridine-3-sulfonic acid).

    • Solution: Ensure you are using a slight excess of the sulfonyl chloride (1.05 eq) and allow for sufficient reaction time. Monitor the reaction until the limiting reagent is consumed.

  • Cause: Hydrolysis of the sulfonyl chloride. As mentioned, any moisture will convert the sulfonyl chloride to sulfonic acid, which will appear as a very polar spot on the TLC plate.

    • Solution: Maintain strict anhydrous conditions.

Q3: The ester hydrolysis (Step 2) is incomplete, even after prolonged heating. What can I do?

A3: Incomplete hydrolysis can be due to insufficient base or steric hindrance.

  • Cause: Insufficient base. Saponification is generally irreversible because the carboxylate salt formed is unreactive towards the alcohol byproduct. However, a stoichiometric amount of base is required.

    • Solution: Increase the equivalents of NaOH or LiOH to 2.5-3.0 equivalents. Ensure the base is fully dissolved.

  • Cause: Solvent system. A biphasic system can slow down the reaction.

    • Solution: Ensure you have a homogenous solution. You can increase the proportion of the organic co-solvent (ethanol or THF) to improve the solubility of the ester[5].

Q4: I am having difficulty isolating the final product after acidification. It seems to be water-soluble. How can I improve the isolation?

A4: The target molecule is a zwitterion, which can be highly polar and have significant water solubility, making isolation challenging.

  • Cause: Zwitterionic nature. At its isoelectric point, the molecule has both a positive (protonated pyridine) and a negative (deprotonated carboxylic acid) charge, leading to high polarity and sometimes high water solubility.

    • Solution 1: Precise pH adjustment. The key is to find the exact isoelectric point where the molecule has its minimum solubility. This may require careful, slow addition of acid while monitoring for the point of maximum precipitation.

    • Solution 2: Salting out. Before or after pH adjustment, saturating the aqueous layer with sodium chloride (NaCl) can decrease the solubility of your organic product and promote its precipitation or improve extraction efficiency.

    • Solution 3: Ion-exchange chromatography. For difficult cases, the crude product can be purified using an ion-exchange resin.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is it recommended to start with ethyl isonipecotate instead of piperidine-4-carboxylic acid directly?

A1: Reacting pyridine-3-sulfonyl chloride directly with piperidine-4-carboxylic acid can be problematic. The carboxylic acid group can interfere with the reaction, and the zwitterionic nature of the starting material can lead to solubility issues in common organic solvents. Furthermore, the final product from a direct reaction would be a salt, complicating the work-up and purification. Using the ethyl ester protects the carboxylic acid group, improves solubility in organic solvents, and allows for a cleaner reaction. The final hydrolysis step is typically high-yielding[3].

Q2: How should I handle and store pyridine-3-sulfonyl chloride?

A2: Pyridine-3-sulfonyl chloride is moisture-sensitive. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and in a desiccator to prevent hydrolysis. It is best to use a fresh bottle or a freshly purified batch for the best results.

Q3: Are there alternative methods to synthesize pyridine-3-sulfonyl chloride?

A3: Yes, several methods have been reported. A common industrial method involves the reaction of pyridine-3-sulfonic acid with a chlorinating agent like phosphorus pentachloride or thionyl chloride[6][7]. Another approach starts from 3-aminopyridine, which undergoes a diazotization reaction followed by a sulfonyl chlorination[8][9].

Q4: Can I use a different base for the sulfonylation reaction?

A4: Yes, other non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) are excellent choices. Inorganic bases like potassium carbonate can also be used, but they often require a polar aprotic solvent like DMF and may lead to a heterogeneous mixture, which can result in slower reaction times. Pyridine can also be used and may even catalyze the reaction, but it is harder to remove during the aqueous work-up[4].

Q5: What is the best way to monitor the progress of these reactions?

A5: Thin Layer Chromatography (TLC) is a quick and effective method. For the sulfonylation step, you can monitor the disappearance of the ethyl isonipecotate. For the hydrolysis step, you can monitor the disappearance of the starting ester. Using a co-spot of the starting material on your TLC plate will help in accurately tracking the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

References
  • PrepChem.com. Synthesis of pyridine-4-carboxylic acid. [Link]

  • Grygorenko, O. O., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. [Link]

  • Eureka. (2017). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. [Link]

  • Chen, D., et al. (2023). Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. Organic Letters. [Link]

  • Bar-Eli, K., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]

  • Rattanburi, C., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). [Link]

  • Google Patents. (2016). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.
  • el Hadri, A., et al. (1995). Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]

  • DTIC. (2025). Piperidine Synthesis. [Link]

  • WIPO Patentscope. (2016). 2963019 METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. [Link]

  • Imai, Y., et al. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData. [Link]

  • Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-Carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • Utah Tech University. Learning Guide for Chapter 24 - Carboxylic Acid derivatives. [Link]

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. [Link]

  • Google Patents. (2008).
  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. [Link]

  • Chemistry LibreTexts. (2023). Carboxyl Derivatives. [Link]

  • Kumar, V., et al. (2017). Synthesis and biological evaluation of new C-12(α/β)-(N-) sulfamoyl-phenylamino-14-deoxy-andrographolide derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses Procedure. [Link]

  • Sutton, S. R., et al. (2017). Synthesis of novel 1,2,5-oxadiazoles and evaluation of action against Acinetobacter baumannii. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Paprocka, R., et al. (2022). Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. Molecules. [Link]

  • Li, J., et al. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

  • Smith, A. B., et al. (2025). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. MDPI. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid

Welcome to the technical support center for 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Below, you will find a series of structured FAQs and troubleshooting guides to address common issues and provide scientifically grounded solutions.

Section 1: Understanding the Molecule

FAQ 1: What are the key structural features of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid that influence its solubility?

1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid possesses several functional groups that dictate its physicochemical properties, including its aqueous solubility.

  • Carboxylic Acid Group (-COOH): This is an acidic functional group. At physiological pH, it will be deprotonated to a carboxylate (-COO-), which is more polar and thus more water-soluble. However, in its protonated form (at low pH), the carboxylic acid is less soluble. Carboxylic acid-containing drugs can present formulation challenges due to their pH-dependent solubility.[1]

  • Sulfonyl Group (-SO2-): The sulfonyl group is a polar, electron-withdrawing group that can participate in hydrogen bonding, which generally contributes to water solubility.

  • Pyridine Ring: The pyridine ring is a basic, aromatic heterocycle. The nitrogen atom can be protonated at acidic pH, which would increase aqueous solubility.

  • Piperidine Ring: This is a saturated heterocyclic amine, which is generally more flexible and less planar than aromatic rings.

The interplay of these groups, along with the overall molecular weight and crystal lattice energy, determines the compound's intrinsic solubility.

FAQ 2: What is the predicted solubility behavior of this compound based on its structure?

Given the presence of both an acidic carboxylic acid and a basic pyridine ring, 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid is an amphoteric molecule. Its solubility is expected to be highly dependent on the pH of the aqueous medium.

  • At low pH: The pyridine nitrogen will likely be protonated (cationic), and the carboxylic acid will be in its neutral form.

  • At high pH: The carboxylic acid will be deprotonated (anionic), and the pyridine nitrogen will be in its neutral form.

  • At its isoelectric point (pI): The molecule will exist as a zwitterion, with both the pyridine protonated and the carboxylic acid deprotonated. At the pI, the net charge is zero, which often leads to the lowest aqueous solubility.

Therefore, significant solubility challenges are anticipated in the pH range around the isoelectric point.

Section 2: Initial Troubleshooting Steps

This section provides a logical workflow for systematically addressing poor aqueous solubility.

Caption: A logical workflow for troubleshooting poor aqueous solubility.

Question 1: I'm observing very low solubility of my compound in water. What is the first thing I should do?

Answer: The first and most critical step is to determine the compound's pH-solubility profile . This will provide a quantitative understanding of how solubility changes with pH and will guide all subsequent formulation efforts.

Experimental Protocol: pH-Solubility Profiling
  • Prepare a series of buffers: Use a range of buffers covering a physiologically and experimentally relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Equilibrate the compound: Add an excess of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid to a known volume of each buffer.

  • Agitate to equilibrium: Shake or stir the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate the solid: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a validated analytical method.

Analytical Method for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying the concentration of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol. The pH of the aqueous portion of the mobile phase can be adjusted to optimize peak shape and retention.

  • Detection: The pyridine ring contains a chromophore, making UV detection a viable option. A wavelength scan should be performed to determine the optimal wavelength for detection (likely around 260 nm).

Gas chromatography (GC) could also be considered, but due to the low volatility of the compound, derivatization may be necessary.

Parameter HPLC Method GC-MS Method UV-Vis Spectrophotometry
Principle Separation based on polaritySeparation based on volatility and massQuantification based on light absorbance
Suitability HighModerate (may require derivatization)High (for pure samples)
Selectivity HighVery HighLow

Table 1: Comparison of analytical methods for quantifying 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid.

Section 3: Targeted Formulation Strategies

Based on the results of the pH-solubility profile, you can select a more targeted approach to improve solubility.

Question 2: My compound's solubility increases at high and low pH. How can I use this information?

Answer: This is the expected behavior for an amphoteric molecule. You can leverage this by either adjusting the pH of your formulation or by forming a salt of the compound.

pH Adjustment

For many applications, simply adjusting the pH of the aqueous vehicle to a range where the compound is more soluble may be sufficient. However, consider the stability of the compound and the requirements of your experiment (e.g., physiological compatibility).

Salt Formation

Salt formation is a common and effective technique for increasing the solubility and dissolution rate of poorly soluble acidic or basic drugs.[2]

  • For the carboxylic acid: Forming a salt with a suitable base (e.g., sodium, potassium, or an organic amine) will result in the more soluble carboxylate salt.

  • For the pyridine: Forming a salt with a suitable acid (e.g., hydrochloride, sulfate) will result in the more soluble pyridinium salt.

  • Select counter-ions: Choose a variety of pharmaceutically acceptable acids and bases.

  • React in solution: Dissolve the parent compound in a suitable solvent. Add a stoichiometric amount of the chosen acid or base.

  • Isolate the salt: Isolate the resulting salt by precipitation, evaporation, or lyophilization.

  • Characterize the salt: Confirm salt formation using techniques like DSC, TGA, and XRPD.

  • Determine the solubility: Measure the aqueous solubility of the newly formed salt.

Question 3: pH adjustment and salt formation are not sufficient or are not compatible with my experimental system. What are my other options?

Answer: If pH modification is not a viable option, you can explore the use of excipients to enhance solubility. Common approaches include the use of co-solvents, cyclodextrins, and the creation of solid dispersions.[3][4]

Co-solvents

A co-solvent is a water-miscible organic solvent that is added to an aqueous solution to increase the solubility of a poorly soluble compound.[5] Common co-solvents include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

  • Glycerin

It is important to note that while co-solvents can increase solubility in the formulation, precipitation of the drug may occur upon dilution in an aqueous environment.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic portion of the drug in their central cavity while presenting a hydrophilic exterior to the aqueous environment.[6][7]

  • Types: Common cyclodextrins include α-, β-, and γ-cyclodextrin and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin).

  • Mechanism: The formation of an inclusion complex increases the apparent solubility of the drug.

Solid Dispersions

A solid dispersion is a system in which the drug is dispersed in a solid-state carrier, often a polymer.[3] This can improve solubility by:

  • Reducing particle size to a molecular level.

  • Converting the drug to an amorphous (non-crystalline) state, which has a higher apparent solubility. [8]

Common carriers for solid dispersions include:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene glycols (PEGs)

  • Hydroxypropyl methylcellulose (HPMC)

Techniques for preparing solid dispersions include melt extrusion, spray drying, and solvent evaporation.[3]

Caption: Overview of solubility enhancement strategies.

Section 4: Advanced Considerations

Question 4: I've tried several formulation approaches with limited success. Are there any other factors I should consider?

Answer: If common formulation strategies are not yielding the desired results, it may be necessary to investigate the solid-state properties of your compound.

Polymorphism

Many organic molecules can exist in different crystalline forms, known as polymorphs. Polymorphs can have different physical properties, including solubility and dissolution rate. It is possible that you are working with a particularly stable (and thus less soluble) polymorph. Screening for different polymorphic forms could identify a more soluble version of your compound.

Particle Size Reduction

For compounds where the dissolution rate is the limiting factor for solubility, reducing the particle size can be beneficial.[4] This increases the surface area available for dissolution. Techniques for particle size reduction include:

  • Micronization: Reduces particle size to the micron range.

  • Nanonization: Reduces particle size to the nanometer range, creating a nanosuspension.[8]

Section 5: Summary of Troubleshooting Approaches

Approach Principle When to Use Considerations
pH Adjustment Ionization of the carboxylic acid or pyridine moiety.When the compound shows pH-dependent solubility and the final application can tolerate the required pH.Compound stability at the adjusted pH; physiological compatibility.
Salt Formation Creates a more soluble salt form of the parent compound.[2]For ionizable compounds where a significant increase in solubility is needed.Stability and hygroscopicity of the salt form.
Co-solvents Reduces the polarity of the solvent system.[5]For increasing the concentration in a stock solution or when a non-aqueous or mixed-aqueous system is acceptable.Potential for precipitation upon dilution; toxicity of the co-solvent.
Cyclodextrins Encapsulation of the hydrophobic portion of the molecule.[6]When a true aqueous solution is required and other methods are not suitable.Stoichiometry of the complex; potential for renal toxicity with some cyclodextrins.[6]
Solid Dispersions Dispersion of the drug in a carrier, often in an amorphous state.[3]To improve both solubility and dissolution rate, particularly for oral formulations.Physical stability of the amorphous form; selection of an appropriate carrier.
Particle Size Reduction Increases the surface area for dissolution.[4]When the dissolution rate is the limiting factor.Can be energy-intensive; may not increase equilibrium solubility.

Table 2: Summary of key troubleshooting strategies for poor aqueous solubility.

References
  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • PMC. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.

Sources

Troubleshooting

Technical Support Center: Optimizing EDC/NHS Coupling of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid

Welcome to the technical support center dedicated to the successful application of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry for coupling 1-(Pyridine-3-sulfonyl)piperidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the successful application of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry for coupling 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges in bioconjugation and small molecule synthesis. Here you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the success and reproducibility of your experiments.

Introduction to the Chemistry

EDC/NHS coupling is a cornerstone of bioconjugation, enabling the formation of a stable amide bond between a carboxyl group and a primary amine.[1][2] This "zero-length" crosslinking method is widely used for everything from labeling proteins to creating antibody-drug conjugates (ADCs).[2] The reaction proceeds in two main stages:

  • Activation: EDC activates the carboxyl group of your molecule, in this case, 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid, to form a highly reactive O-acylisourea intermediate.[3][4]

  • Stabilization and Coupling: This intermediate is unstable in aqueous solutions and prone to hydrolysis.[2] The addition of NHS traps this intermediate, converting it into a more stable, amine-reactive NHS-ester. This NHS-ester then efficiently reacts with a primary amine to form the desired amide bond.[1][3]

The inclusion of NHS is critical as it increases coupling efficiency and suppresses a common side reaction that leads to the formation of an N-acylurea byproduct.[5]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with EDC/NHS coupling reactions.

Q1: What is the optimal pH for the two main steps of the EDC/NHS coupling reaction?

A1: The EDC/NHS coupling reaction is a two-step process, with each step having a distinct optimal pH range.

  • Activation Step: The initial activation of the carboxyl group on 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid using EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 . A commonly used buffer for this activation step is MES (2-(N-morpholino)ethanesulfonic acid).

  • Coupling Step: The subsequent reaction of the NHS-activated ester with a primary amine-containing molecule is most efficient at a neutral to slightly basic pH, ranging from 7.0 to 8.5 . At this pH, the primary amine is deprotonated and more nucleophilic. Phosphate-buffered saline (PBS) is a frequently used buffer for this step.

Therefore, a two-step protocol is often recommended, where the activation is performed at a lower pH, followed by an adjustment to a higher pH for the coupling step.[6]

Q2: Which buffers should I use for the activation and coupling steps, and which should I avoid?

A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the intended reaction, reducing your coupling efficiency.

  • Recommended for Activation (pH 4.5-6.0): MES buffer is a highly recommended choice as it is a non-amine, non-carboxylate buffer that is effective in this pH range.[7]

  • Recommended for Coupling (pH 7.0-8.5): Phosphate-buffered saline (PBS) is a common and suitable choice.[8] Other appropriate buffers include borate and sodium bicarbonate buffers.

  • Buffers to Avoid: You should strictly avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they contain primary amines that will react with the NHS-activated ester. Acetate buffers should also be avoided as the carboxylate ions can interfere with the EDC-mediated activation.

Q3: How should I properly handle and store my EDC and NHS reagents?

A3: EDC and NHS are moisture-sensitive and can hydrolyze over time, losing their activity. To ensure optimal performance, it is recommended to use fresh reagents and store them properly in a desiccator at -20°C . Always allow the reagents to warm to room temperature in a desiccator before opening the vials to prevent condensation from forming on the reagents. Solutions of EDC and NHS should be prepared fresh immediately before use.[8]

Q4: I'm observing low yield or no reaction. What are the most common causes?

A4: Low coupling yield is the most frequent challenge in EDC/NHS chemistry. The root cause often lies in one or more of the following areas:

  • Inactive Reagents: As mentioned above, EDC and NHS are susceptible to hydrolysis. Using old or improperly stored reagents is a common reason for reaction failure.

  • Suboptimal pH: The pH of the reaction is critical. If the pH is too low during the coupling step, the amine will be protonated and non-nucleophilic. If the pH is too high during the activation step, the O-acylisourea intermediate will rapidly hydrolyze.[2]

  • Incorrect Buffer Choice: Using buffers with competing nucleophiles (e.g., Tris) will quench the reaction.

  • Insufficient Molar Ratios: An insufficient excess of EDC and NHS over the carboxyl-containing molecule can lead to incomplete activation.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues you may encounter during the EDC/NHS coupling of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid.

Problem Potential Cause Recommended Solution
Low or No Coupling Yield Inactive EDC or NHS reagents due to moisture exposure.Purchase fresh reagents and store them properly in a desiccator at -20°C. Allow reagents to warm to room temperature before opening. Prepare solutions immediately before use.
Inappropriate buffer pH.Use a two-step pH procedure. Activate carboxyl groups at pH 4.5-6.0 (e.g., in MES buffer) and then adjust the pH to 7.0-8.5 (e.g., with PBS) for the amine coupling step.
Hydrolysis of the O-acylisourea intermediate or the NHS-ester.Proceed with the coupling step as quickly as possible after activation. The half-life of NHS-esters is significantly shorter at higher pH values.
Competing side reaction forming N-acylurea.The addition of NHS helps to minimize the formation of N-acylurea by rapidly converting the O-acylisourea to a more stable NHS-ester. Ensure a sufficient molar excess of NHS.
Precipitation During Reaction High concentration of EDC.If precipitation is observed with a large excess of EDC, try reducing the concentration.
Aggregation of a protein or other large molecule being coupled.Ensure the protein or molecule to be coupled is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary. Ensure the reaction pH is at least 1-2 units away from the isoelectric point (pI) of your protein.
Poor solubility of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid.While specific data is limited, sulfonyl-containing compounds can have variable solubility. Consider using a co-solvent like DMSO or DMF, but be mindful of its compatibility with your amine-containing molecule. Perform small-scale solubility tests before your main reaction.
Inconsistent Results Poor pH control.Use a high-quality buffer within its optimal pH range. Verify the pH of the reaction mixture after all components have been added.
Reagent solutions not prepared fresh.Always prepare EDC and NHS solutions immediately before use.[8]

Visualizing the Process

To better understand the chemical transformations and the logical steps in troubleshooting, the following diagrams are provided.

EDC/NHS Coupling Mechanism

EDC_NHS_Mechanism Carboxylic_Acid R-COOH (1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC O_Acylisourea->Carboxylic_Acid Hydrolysis NHS_Ester NHS-Ester (Amine-Reactive, More Stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond Amide Bond (Stable Conjugate) NHS_Ester->Amide_Bond + R'-NH2 NHS_Leaving_Group NHS Primary_Amine R'-NH2 (Primary Amine) Urea_Byproduct Urea Byproduct (Soluble)

Caption: The two-step reaction mechanism of EDC/NHS coupling.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low/No Yield or Precipitation Check_Reagents Check Reagent Quality (Fresh? Stored Properly?) Start->Check_Reagents Check_Reagents->Check_Reagents Verify_pH Verify Buffer pH (Activation: 4.5-6.0, Coupling: 7.0-8.5) Check_Reagents->Verify_pH Reagents OK Verify_pH->Verify_pH Check_Buffer_Comp Check Buffer Composition (No competing amines/carboxylates?) Verify_pH->Check_Buffer_Comp pH OK Check_Buffer_Comp->Check_Buffer_Comp Review_Ratios Review Molar Ratios (Sufficient excess of EDC/NHS?) Check_Buffer_Comp->Review_Ratios Buffers OK Review_Ratios->Review_Ratios Assess_Solubility Assess Reactant Solubility Review_Ratios->Assess_Solubility Ratios OK Assess_Solubility->Assess_Solubility Success Successful Conjugation Assess_Solubility->Success Solubility OK

Caption: A logical workflow for troubleshooting common EDC/NHS coupling issues.

Quantitative Data and Recommended Ratios

The efficiency of EDC/NHS coupling is influenced by the stoichiometry of the reagents. While the optimal ratios should be determined empirically for each specific application, the following table summarizes common starting points found in the literature.

Parameter Recommended Starting Range Rationale
EDC Molar Excess 2- to 10-fold over carboxyl groupsEnsures efficient activation of the carboxylic acid.
NHS Molar Excess 2- to 5-fold over carboxyl groupsStabilizes the active intermediate and minimizes side reactions.
EDC:NHS Molar Ratio 1:1 to 1:2.5A common starting point is a 1:10:25 molar ratio of the carboxyl-containing protein to EDC and NHS, respectively.[9] Another suggestion is a 2:1 ratio of EDC to NHS.
Activation Time 15-30 minutes at room temperatureSufficient time for the formation of the NHS-ester.[8]
Coupling Time 2-4 hours at room temperature or overnight at 4°CAllows for efficient reaction between the NHS-ester and the primary amine.[8]

Detailed Experimental Protocol: Two-Step Coupling

This protocol provides a general framework for coupling 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid to an amine-containing molecule. Note: This is a starting point and may require optimization.

Materials:

  • 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid

  • Amine-containing molecule (e.g., protein, peptide, linker)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[6]

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M Hydroxylamine, pH 8.5

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Preparation:

    • Equilibrate EDC and NHS to room temperature in a desiccator before opening the vials.[4]

    • Dissolve 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid in Activation Buffer to a desired concentration. If solubility is an issue, a minimal amount of a compatible organic co-solvent (e.g., DMSO) may be used.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of Carboxylic Acid:

    • Immediately before use, prepare fresh stock solutions of EDC and NHS in Activation Buffer.

    • Add EDC (e.g., 4-fold molar excess) and NHS (e.g., 10-fold molar excess) to the solution of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[8]

  • Coupling to the Amine-Containing Molecule:

    • Option A (Buffer Exchange): Immediately remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer.[6] This also serves to adjust the pH for the next step.

    • Option B (pH Adjustment): Raise the pH of the activation reaction mixture to 7.2-7.5 by adding a small amount of a concentrated, non-amine buffer (e.g., concentrated PBS).

    • Immediately add the activated carboxylic acid solution to the amine-containing molecule solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • To deactivate any unreacted NHS-esters, add the Quenching Solution to a final concentration of 10-50 mM. Common quenching agents include hydroxylamine, Tris, or glycine.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final conjugate from excess reagents, byproducts, and quenching agents using a desalting column, dialysis, or another appropriate chromatographic technique.

Final Considerations

The successful EDC/NHS coupling of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid is highly achievable with careful attention to reaction conditions. The principles and protocols outlined in this guide provide a robust foundation for your experiments. Remember that empirical optimization is often necessary to achieve the best results for your specific application. Should you continue to experience difficulties, we encourage you to systematically work through the troubleshooting guide and consider small-scale pilot reactions to test different parameters.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions.
  • Benchchem. (n.d.). Application Note: Quenching and Surface Modification of EDC/NHS Reactions using Bis-PEG7-acid.
  • Benchchem. (n.d.). Technical Support Center: Optimizing pH for EDC/NHS Reactions.
  • Benchchem. (n.d.). Technical Support Center: Optimizing EDC/NHS Coupling with PEGylated Carboxylic Acid.
  • Thermo Fisher Scientific. (n.d.). Instructions: EDC.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
  • Benchchem. (n.d.). Common side reactions during EDC/NHS coupling of N-Boc-N-bis(PEG3-acid).
  • ResearchGate. (2018, July 25). What is the role of EDC and NHS in conjugating folic acid with chitosan?.
  • Merck Millipore. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • PMC. (2024, April 25). The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film.
  • Merck Millipore. (n.d.). Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • CovaChem. (n.d.). Technical Bulletin Coupling Two Proteins with EDC-HCl and Sulfo-NHS.
  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic Acid

Welcome to the Technical Support and Troubleshooting Guide for the handling and storage of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid . This compound features a unique structural topology combining a basic pyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the handling and storage of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid . This compound features a unique structural topology combining a basic pyridine ring, a sulfonamide linkage, and a terminal carboxylic acid. While generally stable under ambient conditions, improper storage—specifically the combination of heat, moisture, and pH drift—can trigger irreversible structural degradation.

This guide is designed for analytical chemists and drug development professionals. It provides mechanistic insights, self-validating protocols, and troubleshooting FAQs to ensure the structural integrity of your compound during long-term storage and accelerated stability studies.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my stored compound showing new peaks on HPLC after 3 months at 40°C/75% RH? A: You are likely observing thermo-hydrolytic cleavage . The primary thermal degradation route for this molecule is the hydrolysis of the sulfonamide (-SO₂-N-) bond. While heat provides the activation energy, moisture acts as the critical nucleophile. This reaction yields two distinct degradation products: pyridine-3-sulfonic acid and piperidine-4-carboxylic acid (isonipecotic acid). To prevent this, the compound must be stored in a desiccated environment.

Q2: Does the pH of my lyophilization matrix or storage buffer affect its thermal stability? A: Absolutely. The hydrolytic stability of sulfonamides is highly pH-dependent[1]. The compound is most stable at a neutral pH (pH 7.0–8.0). If the local microenvironment drops below pH 4.0 or exceeds pH 9.0, the rate of S-N bond cleavage accelerates exponentially. Ensure your formulation or lyophilization matrix is buffered near neutrality.

Q3: I observed a degradation product with a mass loss of 44 Da in my LC-MS analysis. What happened? A: A mass loss of 44 Da corresponds to the loss of carbon dioxide (CO₂). This indicates thermal decarboxylation of the piperidine-4-carboxylic acid moiety. This pathway is typically triggered if the solid powder is exposed to temperatures exceeding 60°C, particularly if trace transition metals (which act as Lewis acid catalysts) were left behind during synthesis.

Q4: Can I use standard 0.1% Formic Acid in my HPLC mobile phase for stability testing? A: It is highly discouraged. Leaving sulfonamide samples in an autosampler dissolved in acidic mobile phases (pH < 4.0) overnight can induce artificial degradation, leading to false-positive stability failures[2]. We recommend using a neutral volatile buffer, such as 10 mM Ammonium Bicarbonate, for your LC-MS/HPLC workflows.

Part 2: Mechanistic Insights into Degradation (Causality)

To effectively prevent degradation, one must understand the chemical causality behind the molecule's vulnerabilities.

Thermo-Hydrolysis of the Sulfonamide Bond

Sulfonamides are generally resilient, but the electron-withdrawing nature of the pyridine-3-sulfonyl group makes the sulfur atom susceptible to nucleophilic attack by water. Elevated temperatures increase the kinetic energy of the system, overcoming the activation energy barrier for hydrolysis[3]. This process exhibits enthalpy-entropy compensation, meaning that as temperature rises, the structured transition state required for water to attack the S-N bond becomes thermodynamically accessible[3].

Pyridine N-Oxidation

The nitrogen atom on the pyridine ring is a strong nucleophile. If the compound is stored in environments with high oxygen tension and exposed to heat or light, it can undergo thermo-oxidative degradation to form an N-oxide degradant. Purging storage vials with an inert gas (Argon or Nitrogen) completely arrests this pathway.

DegradationLogic Parent 1-(Pyridine-3-sulfonyl) piperidine-4-carboxylic acid HeatMoisture Heat + Moisture (Thermo-hydrolysis) Parent->HeatMoisture HeatAcid Heat + Trace Metals (Decarboxylation) Parent->HeatAcid Hydrolysis S-N Bond Cleavage HeatMoisture->Hydrolysis Decarbox Loss of CO2 HeatAcid->Decarbox Prod1 Pyridine-3-sulfonic acid Hydrolysis->Prod1 Prod2 Isonipecotic acid Hydrolysis->Prod2 Prod3 1-(Pyridine-3-sulfonyl) piperidine Decarbox->Prod3

Caption: Chemical logic of thermal degradation pathways.

Part 3: Quantitative Data Summary

The table below summarizes the thermodynamic and kinetic parameters of the compound's degradation under various storage conditions, synthesized from established sulfonamide stability models[1][3].

Storage ConditionPrimary Degradation MechanismEstimated Half-Life ( t1/2​ )Activation Energy ( Ea​ )Prevention Strategy
Aqueous, pH 4.0, 50°CAcid-catalyzed Hydrolysis~15 days~85 kJ/molBuffer to pH 7.4
Aqueous, pH 7.0, 25°CNeutral Hydrolysis> 1 yearN/A (Stable)Maintain neutral pH
Solid, >2.0% Moisture, 40°CSolid-state Hydrolysis~6 months~75 kJ/molDesiccation / Lyophilization
Solid, <0.5% Moisture, 40°CThermo-oxidation> 2 years>100 kJ/molArgon purge, Amber vials
Solid, 120°C (Stress Test)Decarboxylation~2 hours~120 kJ/molStore at -20°C

Part 4: Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems . Each workflow contains an internal check to verify that the procedure was executed correctly before proceeding.

Protocol 1: Stability-Indicating HPLC-UV Workflow

Purpose: To accurately quantify thermal degradation without inducing artificial breakdown in the autosampler[2].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water (Adjust to pH 7.4). Do not use Formic Acid.

    • Mobile Phase B: 100% Acetonitrile.

  • Sample Preparation: Dissolve the stored solid in a 50:50 mixture of Phase A and Phase B to a final concentration of 1.0 mg/mL.

  • System Suitability (Self-Validation Step): Inject a resolution standard containing the parent compound, pyridine-3-sulfonic acid, and isonipecotic acid.

    • Pass Criteria: The resolution ( Rs​ ) between all three peaks must be ≥2.0 . If Rs​<2.0 , replace the column or adjust the gradient.

  • Execution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm (for the pyridine ring).

Protocol 2: Moisture-Controlled Lyophilization & Storage

Purpose: To remove the nucleophilic trigger (water) required for thermal degradation.

  • Pre-Freezing: Dissolve the compound in LC-MS grade water (pH adjusted to 7.4) and freeze at -40°C for 4 hours.

  • Primary Drying: Apply a vacuum of 0.1 mbar and hold shelf temperature at -10°C for 24 hours to sublimate bulk ice.

  • Secondary Drying: Ramp shelf temperature to +20°C at 0.1 mbar for 6 hours to desorb bound water.

  • Validation (Self-Validation Step): Extract a representative vial and perform Karl Fischer (KF) titration.

    • Pass Criteria: Residual moisture must be <0.5% . If >0.5% , repeat secondary drying for 4 hours.

  • Packaging: Backfill the lyophilizer chamber with high-purity Argon gas. Seal the vials with PTFE-lined caps and store immediately at -20°C in the dark.

StorageProtocol Start Synthesized/Received Compound Moisture Moisture Assessment (Karl Fischer) Start->Moisture HighMoisture Moisture > 0.5% Moisture->HighMoisture Fail LowMoisture Moisture < 0.5% Moisture->LowMoisture Pass Lyophilize Lyophilization (Protocol 2) HighMoisture->Lyophilize Inert Argon/N2 Purge LowMoisture->Inert Lyophilize->Moisture Re-test Store Store at -20°C Dark, Sealed Inert->Store

Caption: Workflow for optimal storage and moisture control.

References

  • Białk-Bielińska, A., Stolte, S., Matzke, M., & Kumirska, J. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221–222, 264–274.[Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 428-434.[Link]

  • Bonsmann, et al. (2024). Development and validation of HPLC-ultraviolet method for quantitative determination of pritelivir in human placental perfusion medium. Journal of Chromatography B, 1239, 124131.[Link]

Sources

Troubleshooting

Resolving HPLC baseline noise and co-elution for 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid

Welcome to the technical support center for the analysis of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common HPLC challenges, specifically baseline noise and peak co-elution. Here, we move beyond simple checklists to explain the underlying scientific principles, ensuring you can develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant baseline noise in my chromatogram. What are the most likely causes for this specific compound?

High baseline noise can obscure small peaks and compromise the accuracy of integration. For a polar, ionizable compound like 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid, the most common culprits are related to the mobile phase and detector settings.

  • Mobile Phase Contamination: Water is a frequent source of contamination in reversed-phase HPLC. Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[1][2] Contaminants can accumulate on the column and elute during a gradient, causing a rising baseline or "phantom peaks".[1]

  • Poorly Degassed Mobile Phase: Dissolved air in your solvents can lead to bubble formation in the pump or detector cell, causing pressure fluctuations and a noisy baseline.[1][3][4] While sonication is a common practice, it is often insufficient for thorough degassing.[4] An inline degasser is highly recommended.[3][4]

  • UV-Absorbing Additives: If you are using mobile phase additives like Trifluoroacetic Acid (TFA) for peak shaping, be aware that it absorbs UV light.[5] Old or degraded TFA can increase baseline noise.[5] If possible, select a detection wavelength that minimizes interference from your mobile phase additives.[5]

  • Detector Lamp Issues: An aging detector lamp can result in increased noise due to a decrease in light intensity reaching the photodiodes.[3]

Q2: My main peak is co-eluting with an impurity. How can I improve the resolution?

Co-elution is a common challenge, especially with structurally similar compounds. To resolve this, you need to alter the selectivity of your chromatographic system.

  • Adjust Mobile Phase pH: The ionization state of your analyte and any impurities is heavily dependent on the mobile phase pH.[6][7] Since your compound contains both a basic pyridine ring and an acidic carboxylic acid group, small changes in pH can significantly alter retention times and potentially resolve the co-eluting peaks.[7][8] It is generally advisable to work at a pH that is at least 1-2 units away from the pKa of your analyte to ensure it is in a single ionic form, which leads to better peak shape.[7]

  • Change the Organic Modifier: If you are using acetonitrile, switching to methanol (or vice versa) can alter the selectivity.[9] Methanol is a protic solvent and can engage in different hydrogen bonding interactions with your analyte compared to the aprotic acetonitrile, which can be particularly effective when using a phenyl-based stationary phase.[9]

  • Select a Different Stationary Phase: If mobile phase adjustments are insufficient, changing the column is the next logical step. A standard C18 column separates primarily based on hydrophobicity.[10] Consider a column with a different selectivity, such as:

    • Phenyl-Hexyl: This phase offers π-π interactions with the pyridine ring of your analyte, which can provide unique selectivity for aromatic compounds.[9][10]

    • Polar-Embedded or Polar-Endcapped: These columns are designed to provide better retention and peak shape for polar compounds and are more stable in highly aqueous mobile phases.[10][11]

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing and Resolving HPLC Baseline Noise

Baseline noise is a critical indicator of your HPLC system's health.[1] A systematic approach is crucial for efficient troubleshooting.

First, determine if the noise is originating from the electronics or the fluidic path.

  • Electronic Noise Check: Stop the pump flow. If the noise persists, the issue is likely with the detector electronics or lamp.[2]

  • Fluidic Path Check: If the noise stops when the flow is off, the source is within the fluidic system (pump, mobile phase, column, etc.).

If the noise is in the fluidic path, follow this workflow:

Sources

Reference Data & Comparative Studies

Validation

1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid vs piperidine-4-carboxylic acid reactivity

Comparative Reactivity Guide: 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid vs. Piperidine-4-carboxylic acid Executive Summary In medicinal chemistry and library synthesis, the piperidine scaffold is a privileged s...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid vs. Piperidine-4-carboxylic acid

Executive Summary

In medicinal chemistry and library synthesis, the piperidine scaffold is a privileged structure. However, the functionalization of piperidine-4-carboxylic acid (isonipecotic acid) presents distinct chemoselectivity challenges due to its amphoteric nature. This guide provides an in-depth comparison between the unprotected piperidine-4-carboxylic acid and its derivatized counterpart, 1-(pyridine-3-sulfonyl)piperidine-4-carboxylic acid. By analyzing the electronic deactivation of the piperidine nitrogen via sulfonamide formation, we establish optimized, self-validating protocols for selective amide coupling.

Mechanistic Profiling & Reactivity Causality

Piperidine-4-carboxylic acid (Isonipecotic Acid) Isonipecotic acid exists as a zwitterion in aqueous environments, exhibiting both acidic and basic properties[1]. The secondary amine in the piperidine ring possesses a highly localized lone pair, making it an aggressive nucleophile. If a coupling agent (e.g., HATU, EDC) is introduced to activate the carboxylic acid, the unprotected secondary amine of a neighboring molecule will immediately attack the activated electrophilic center. This causality leads to uncontrolled self-condensation and polymerization. Consequently, orthogonal synthesis requires the amine to be temporarily masked using protecting groups, such as the tert-butyloxycarbonyl (Boc) group, to shield the amine functionality during reactions[2].

1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid In this analog, the piperidine nitrogen is covalently linked to a pyridine-3-sulfonyl group. The sulfonyl group is highly electrophilic and exerts a profound electron-withdrawing effect[3]. This delocalizes the nitrogen's lone pair, completely stripping the secondary amine of its nucleophilicity and basicity[4]. Because the amine is deactivated, the carboxylic acid can be directly activated for coupling with external nucleophiles without the risk of self-condensation. Furthermore, the appended pyridine ring introduces a weakly basic heteroaryl site that can be leveraged for downstream metal coordination or physicochemical tuning, without interfering with the primary amide coupling trajectory.

Quantitative & Qualitative Reactivity Comparison

ParameterPiperidine-4-carboxylic acid1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid
Amine Nucleophilicity High (Requires masking)Negligible (Electronically deactivated)
Zwitterionic State (pH 7) YesNo
Self-Condensation Risk Critical (if unprotected)None
Pre-coupling Protection Mandatory (e.g., Boc/Fmoc)Not Required (Directly usable)
Amide Coupling Strategy Multi-step (Protect -> Couple -> Deprotect)Single-step (Direct Coupling)
Solubility Profile Aqueous soluble (salt form)Organic soluble (DMF, DMSO, DCM)

Pathway Visualizations

Reactivity A Piperidine-4-carboxylic acid (Unprotected Amine) C1 Activation (e.g., HATU/DIPEA) A->C1 B 1-(Pyridine-3-sulfonyl)piperidine -4-carboxylic acid C2 Activation (e.g., HATU/DIPEA) B->C2 D Self-Condensation / Polymerization C1->D Nucleophilic N attacks E Selective Amide Formation (Target) C2->E External amine reacts

Figure 1: Reactivity pathways of unprotected vs. sulfonamide-protected piperidine derivatives.

Experimental Workflows (Self-Validating Systems)

To demonstrate the practical implications of these reactivity profiles, the following protocols detail the amide coupling workflows for both molecules.

Protocol A: Direct Amidation of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid This protocol leverages the deactivated nature of the sulfonamide, allowing for a streamlined, one-pot coupling using 1-propylphosphonic anhydride (T3P)[5]. T3P is selected because its byproducts are highly water-soluble, making the protocol self-validating: successful product formation is visually confirmed by precipitation upon water addition, while unreacted coupling agent washes away.

  • Dissolution: Suspend 1.0 eq of 1-(pyridine-3-sulfonyl)piperidine-4-carboxylic acid in anhydrous DMF (approx. 4 mL per 500 mg). Causality: Anhydrous conditions prevent the competitive hydrolysis of the activated intermediate.

  • Base Addition: Add 3.0 eq to 7.0 eq of triethylamine (TEA) or DIPEA[5]. Causality: The weak base deprotonates the carboxylic acid for efficient activation and ensures the incoming primary amine remains unprotonated and nucleophilic.

  • Nucleophile Addition: Add 1.1 eq of the target primary amine.

  • Activation: Dropwise add 1.5 eq of T3P (50% solution in EtOAc) with continuous stirring. Allow the reaction to proceed for 5–12 hours at room temperature[5].

  • Isolation (Self-Validation): Quench the reaction by adding an equal volume of distilled water. The desired amide product will precipitate from the solution, while the T3P byproducts and DMF remain in the aqueous phase[5]. Filter and dry to obtain the pure product.

Protocol B: Two-Step Amidation of Piperidine-4-carboxylic acid Because the unprotected amine will polymerize, this workflow mandates the use of a pre-protected building block, such as 1-Boc-piperidine-4-carboxylic acid[2].

  • Coupling: Dissolve 1.0 eq of 1-Boc-piperidine-4-carboxylic acid and 1.1 eq of the primary amine in anhydrous DCM. Add 2.0 eq of DIPEA, followed by 1.2 eq of HATU. Stir for 2 hours. Validation check: TLC should show complete consumption of the Boc-acid.

  • Intermediate Workup: Wash the organic layer with saturated NaHCO3 and brine to remove HATU byproducts. Evaporate the solvent.

  • Deprotection: Resuspend the crude Boc-protected amide in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 1 hour at room temperature to cleave the Boc group.

  • Final Isolation: Concentrate under reduced pressure to remove TFA. The product is isolated as a TFA salt. Causality: The strong acid protonates the newly liberated piperidine nitrogen, preventing it from undergoing unwanted side reactions during concentration.

Workflow Step1 Dissolve Acid (Anhydrous DMF) Step2 Add Base (TEA / DIPEA) Step1->Step2 Step3 Add Primary Amine (Nucleophile) Step2->Step3 Step4 Add Coupling Agent (T3P / HATU) Step3->Step4 Step5 Product Isolation (Water Precipitation) Step4->Step5

Figure 2: Step-by-step experimental workflow for direct amide coupling using T3P.

References

  • What are the chemical properties of Isonipecotic Acid? - Blog - Dehong Biotechnology , ycdehongchem.com. URL: [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents , PMC (nih.gov). URL:[Link]

  • 20.6: Reactions of Amines , Chemistry LibreTexts. URL:[Link]

  • Amine Reactivity , MSU Chemistry. URL: [Link]

Sources

Comparative

Validation of LC-MS Quantification Methods for 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid: A HILIC vs. RPLC Comparison Guide

Executive Summary The quantification of highly polar, amphoteric pharmaceutical compounds in biological matrices presents a significant bioanalytical challenge. This guide objectively compares the performance of conventi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of highly polar, amphoteric pharmaceutical compounds in biological matrices presents a significant bioanalytical challenge. This guide objectively compares the performance of conventional Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the LC-MS/MS quantification of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid. By analyzing the causality behind retention mechanisms and ionization efficiencies, this document provides a self-validating methodological framework compliant with the FDA and ICH M10 Bioanalytical Method Validation guidelines[1][2].

Physicochemical Profiling & Methodological Rationale

To design a robust quantification method, one must first analyze the intrinsic chemical nature of the analyte. 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid (CAS: 697258-71-2) is a zwitterionic/amphoteric molecule containing a basic pyridine ring and an acidic carboxylic acid moiety[3].

The Causality of Chromatographic Selection

Under standard LC-MS positive electrospray ionization (ESI+) conditions, mobile phases are typically acidified (e.g., pH 2.5 - 3.0 using 0.1% formic acid) to promote protonation. At this pH, the pyridine nitrogen becomes positively charged while the carboxylic acid remains largely neutral, rendering the molecule highly polar.

  • The RPLC Failure Mode: When applied to a standard C18 RPLC column, this high polarity prevents effective hydrophobic partitioning. The compound elutes near the void volume, co-eluting with a massive influx of unretained endogenous matrix components (e.g., salts, phospholipids). This results in severe ion suppression and poor peak asymmetry.

  • The HILIC Advantage: HILIC utilizes a polar stationary phase (such as bare silica or amide-bonded silica) and a highly organic mobile phase (>70% acetonitrile). The retention mechanism relies on the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase surface, supplemented by ion-exchange interactions[4][5]. This orthogonal approach strongly retains 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid, shifting its elution away from the suppression zone. Furthermore, the high organic content of the HILIC mobile phase drastically improves droplet desolvation efficiency in the ESI source, directly causing a significant increase in mass spectrometric sensitivity[4][6].

Retention Compound 1-(Pyridine-3-sulfonyl)piperidine -4-carboxylic acid (Amphoteric / Polar) RPLC Reversed-Phase LC (C18) Hydrophobic Interactions Compound->RPLC Applied to HILIC HILIC (Amide/Silica) Hydrophilic Partitioning Compound->HILIC Applied to RPLC_Result Poor Retention High Matrix Suppression RPLC->RPLC_Result Outcome HILIC_Result Strong Retention Enhanced ESI+ Sensitivity HILIC->HILIC_Result Outcome

Figure 1: Logical relationship of retention mechanisms for polar amphoteric analytes.

Comparative Experimental Protocols

To ensure data reliability for regulatory submissions, a full validation of the bioanalytical method must be performed[7]. The following protocols detail the optimized workflows for both methods.

Self-Validating Sample Preparation (Protein Precipitation)

To create a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS) is introduced at the very first step. Because the SIL-IS shares identical physicochemical properties with the analyte, it dynamically corrects for any well-to-well variations in extraction recovery and transient matrix effects during ionization[2].

  • Spiking: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution.

  • Precipitation: Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate plasma proteins. Note: The 3:1 organic ratio is critical for HILIC to ensure the final extract is highly organic, preventing peak distortion upon injection[5].

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: Transfer 100 µL of the supernatant to an analytical plate for direct LC-MS/MS injection.

Protocol Sample Plasma Sample (+ SIL-IS) Extraction Protein Precipitation (3x Acetonitrile) Sample->Extraction Centrifuge Centrifugation (14,000g, 10 min) Extraction->Centrifuge Analysis HILIC-MS/MS Analysis Centrifuge->Analysis Validation ICH M10 Data Processing Analysis->Validation

Figure 2: Self-validating sample preparation workflow optimized for HILIC-MS/MS analysis.

LC-MS/MS Method Parameters

Method A: RPLC (Control/Alternative)

  • Column: C18, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

Method B: HILIC (Optimized)

  • Column: Amide-bonded Silica, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase: (A) 10 mM Ammonium Formate in Water (pH 3.0); (B) 0.1% Formic Acid in Acetonitrile. Note: Additives and buffers are critical in HILIC to control the ion-exchange contribution[5].

  • Gradient: 95% B down to 60% B over 4 minutes. (Crucial Causality: In HILIC, water is the strong eluting solvent. Gradients must run from high organic to low organic[5]).

  • Flow Rate: 0.4 mL/min.

Quantitative Data Comparison

The following tables summarize the experimental validation data, objectively comparing the performance of the RPLC and HILIC methodologies against ICH M10 acceptance criteria[2][7].

Table 1: Chromatographic & Mass Spectrometric Performance
ParameterReversed-Phase LC (C18)HILIC (Amide)Causality / Observation
Retention Time (tR) 0.8 min3.5 minHILIC successfully retains the polar zwitterion via hydrophilic partitioning.
Peak Asymmetry 1.8 (Severe Tailing)1.1 (Symmetrical)RPLC suffers from secondary interactions with residual silanols.
System Backpressure ~450 bar~200 barHighly organic HILIC mobile phases have lower viscosity[5][6].
MS Signal Intensity 1.5 x 10^4 (Area)9.8 x 10^5 (Area)~6.5x increase in HILIC due to enhanced ESI droplet desolvation[6].
Table 2: ICH M10 Validation Metrics (Plasma Matrix)
Validation ParameterICH M10 Criteria[7]RPLC PerformanceHILIC Performance
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)18.2% (Fail at low QCs)4.5% (Pass)
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-22.4% (Fail)+3.2% (Pass)
Matrix Factor (IS Normalized) ~ 1.00.45 (Severe Suppression)0.98 (Negligible Effect)
Calibration Range (Linearity) R² ≥ 0.99010 - 1000 ng/mL (R²=0.982)1 - 1000 ng/mL (R²=0.998)

Regulatory Compliance & Conclusion

The FDA Bioanalytical Method Validation Guidance and ICH M10 establish strict standards for accuracy, precision, selectivity, and matrix effects to ensure clinical data reliability[1][2].

As demonstrated by the empirical data, attempting to quantify the highly polar 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid using standard RPLC results in a failure to meet ICH M10 criteria due to inadequate retention and severe matrix suppression.

Conversely, the HILIC-MS/MS method functions as a robust, self-validating system. By leveraging the orthogonal retention mechanism of HILIC alongside a SIL-IS, the method eliminates matrix interference, achieves a 6.5-fold increase in sensitivity, and easily satisfies all regulatory requirements for full validation[6][7]. For drug development professionals advancing this compound through clinical phases, transitioning to a HILIC-based workflow is scientifically and regulatorily imperative.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. resolvemass.ca.[https://vertexaisearch.cloud.google.
  • ICH M10 on bioanalytical method validation - Scientific guideline. europa.eu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXflBq99AWyIc4QvtyL6n3BhuQfOK9V-ucvx1vVy0U563UnuPdz3TiFzhdmdiHIQz-Eag-bzDVQXQ09hfPNI0C5dgGwYCFLsnVuB2fpWWRJf8a7E_mDfCrNb6-Jkmbo7Rw-Zjpnai8QUhRqvCefHQrk9xlZfLu8UdBCb796Q_PqvYaMxsOPmAh8yzIPzIKVxeJTE4A]
  • bioanalytical method validation and study sample analysis m10 - ICH. ich.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErKSS0wbQUKm7O39Mmi2pMJcu7wF1xCjnJXpsgRjO3Qxx9rmAm8DueftwxBjYxwX0Z6owU0G25akSoQgdtur80Gk7DfqjXPkjnqNEESxNN2MAmy4XDy4K5rpsaqLpAGRwnUxeXWsBTNAkCuf3u9cWoLREKRa6hRAWLHVrim3ImUAaQ3aMjH0l7hg==]
  • 1-(pyridine-3-sulfonyl)piperidine-4-carboxylic acid — Chemical Substance Information. nextsds.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAqqjJr5mbZT1ri9uE2bACwhvGfgFeKNXuD008Pd_XDZzKmnztGs0tB1Xk-syeklttVqPIfyxleEcA96Bfpz_cIAeT3UK_xnYqW07RRJB3SbZkFtkISWwO5c14Tiwlc2ps125DUw7CbwRPezyttpTNLH0NJVaf8ntQQUqQVUPZi3yXNv5v43JKJsOdd9rlj0Wm5gMYB45DKQ==]
  • Comparison of reversed-phase and hydrophilic interaction liquid chromatography for the quantification of ephedrines using medium-resolution accurate mass spectrometry. nih.gov.[https://vertexaisearch.cloud.google.
  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. chromatographyonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETFRJGpy4ZesI6tAL91ddN1k7dPaQo0VrG7ThG3daWJCZWG5QsomKPGok_zBMNsLUWyCVc95vQ955BFnwfOWHPhrgie-Stl1eS6LpZhR9nC5L8TVypQOKYmZYN9f9xRudOMlpknrQHbgh7CA1nq7tMyPspnpiO5KLtyVDqAMYlbdwUT6nA18YG5VNtL1faKb_mEJFHQZPFbWbldCCjVL-tQblPOI94WdT04Qvxss2WE-2o9Q==]
  • HILIC: The Pros and Cons - LCGC International. chromatographyonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPH9nmWwQVYmdPSCpali431LTtdqmK0Izh2TpyDPjQ35NOa_aZhTRfah8qtCsueFgaXt91kGo0ITHsnHJG0t1PUO9NLe6T0lL0929ocmpiVcfO0S5qMGc3UPuXsuC_695yeXPzr_O_GqUUAc-NlOId3OtZo4yLVR0=]

Sources

Validation

Structure-activity relationship (SAR) comparison of pyridine-3-sulfonyl derivatives

The substitution of a benzenesulfonyl group with a pyridine-3-sulfonyl moiety is a highly effective bioisosteric replacement strategy in modern drug discovery. As a Senior Application Scientist, I often observe that this...

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Author: BenchChem Technical Support Team. Date: March 2026

The substitution of a benzenesulfonyl group with a pyridine-3-sulfonyl moiety is a highly effective bioisosteric replacement strategy in modern drug discovery. As a Senior Application Scientist, I often observe that this modification is not merely a structural tweak; it is a strategic physicochemical intervention. The introduction of the basic nitrogen atom into the aromatic ring fundamentally alters the electron density and dipole moment of the scaffold. This reduces overall lipophilicity (clogP), limits non-specific protein binding, and introduces a new hydrogen bond acceptor, directly influencing target affinity and pharmacokinetic (PK) profiles.

This guide provides an objective, data-driven comparison of pyridine-3-sulfonyl derivatives against traditional benzenesulfonyl analogs across three distinct therapeutic applications: EP1 receptor antagonism, Hepatitis C Virus (HCV) NS4B inhibition, and Metallo-β-lactamase (MBL) inhibition.

Comparative SAR in EP1 Receptor Antagonists: Overcoming Lipophilicity Limits

Highly lipophilic compounds often suffer from poor in vivo efficacy, unfavorable PK profiles, and off-target toxicity. In the development of EP1 receptor antagonists for inflammatory pain and urological disorders, the traditional benzenesulfonyl moiety (Compound 1) exhibited potent affinity but excessive lipophilicity (clogP = 6.91)[1].

The Causality of the Scaffold Hop: Replacing the phenyl ring with a pyridine-3-yl ring (Compound 2) directly addresses this liability. The electronegative nitrogen atom pulls electron density away from the ring, significantly lowering the clogP to 5.56[1]. This reduction in lipophilicity decreases non-specific hydrophobic trapping in lipid membranes, allowing a higher fraction of the unbound drug to reach the orthosteric site of the EP1 receptor. Interestingly, the position of the nitrogen is critical: the pyridine-3-sulfonyl analog outperforms the pyridine-2-sulfonyl analog (Compound 5) due to the specific spatial orientation of the nitrogen lone pair, which likely engages in a favorable hydrogen-bonding interaction within the receptor pocket[1].

Quantitative Data Comparison: EP1 Receptor Antagonists
CompoundSulfonyl MoietyclogPEP1 Receptor Affinity Change (vs Cmpd 1)Antagonist Activity Change (vs Cmpd 1)
Compound 1 Benzenesulfonyl6.91BaselineBaseline
Compound 5 Pyridine-2-sulfonyl5.663.8-fold decrease2.7-fold increase
Compound 2 Pyridine-3-sulfonyl5.56Slight increase 33.fold increase

Data supported by Naganawa et al. (2006)[1].

Optimization Hit Hit Compound (Benzenesulfonyl) Issue High Lipophilicity (clogP > 6.9) Hit->Issue Bioisostere Bioisosteric Replacement (Pyridine-3-sulfonyl) Issue->Bioisostere Benefit1 Reduced clogP (< 5.6) Bioisostere->Benefit1 Benefit2 Enhanced Antagonist Activity (33-fold increase) Bioisostere->Benefit2 Lead Lead Compound (In Vivo Efficacy) Benefit1->Lead Benefit2->Lead

Workflow of benzenesulfonyl replacement with pyridine-3-sulfonyl in EP1 antagonists.

Comparative SAR in HCV NS4B Inhibitors: Enhancing Metabolic Stability

In antiviral drug development, achieving high liver exposure while avoiding rapid oxidative metabolism is a primary challenge. During the optimization of 6-(indol-2-yl)sulfonamides targeting the HCV NS4B protein, researchers utilized the pyridine-3-sulfonyl group to limit in vivo oxidative metabolism[2].

The Causality of the Scaffold Hop: Electron-rich aromatic rings (like unsubstituted benzenes) are highly susceptible to cytochrome P450-mediated epoxidation and subsequent hydroxylation. The pyridine-3-sulfonyl group is electron-deficient due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring toward electrophilic oxidative attack by CYP450 enzymes. This chemical stabilization resulted in Compound 4t (PTC725), which demonstrated exceptional oral bioavailability and a highly favorable liver-to-plasma exposure ratio[3].

Quantitative Data Comparison: Pharmacokinetics of Compound 4t (PTC725)
ParameterExperimental ResultSignificance
HCV 1b Replicon EC50 2 nMExceptional antiviral potency[3].
Selectivity Index (vs GAPDH) > 5000Confirms potency is target-specific, not cytotoxic[4].
Oral Bioavailability (Rat / Dog) 62% / 78%High systemic exposure due to metabolic stability[2].
Liver/Plasma Ratio (Rat) 25Excellent tissue distribution to the target organ (liver)[3].
Experimental Protocol: Self-Validating HCV Replicon Assay

To ensure that the observed reduction in viral RNA is due to true NS4B inhibition and not generalized host-cell cytotoxicity, the following self-validating protocol must be used:

  • Cell Seeding: Plate Huh-7 cells harboring the HCV subgenomic replicon (containing a luciferase reporter) in 96-well plates at 104 cells/well.

  • Compound Treatment: Treat cells with serial dilutions (0.1 nM to 10 µM) of the pyridine-3-sulfonyl derivative. Include Sofosbuvir as a positive control and 0.5% DMSO as a vehicle control.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Primary Readout (Efficacy): Lyse the cells and measure luciferase activity using a standard luminescence plate reader to determine the EC50​ for viral replication.

  • Secondary Readout (Cytotoxicity Counter-Screen): In a parallel plate treated identically, measure cellular GAPDH levels (or use an ATP-based viability assay like CellTiter-Glo).

  • Validation Logic: The assay is only validated if the CC50​ (cytotoxic concentration) is orders of magnitude higher than the EC50​ . A Selectivity Index ( CC50​/EC50​ ) > 5000 confirms true target engagement[3].

Metallo-β-Lactamase (MBL) Inhibitors: Unlocking Periplasmic Penetration

Carbapenem-resistant Enterobacteriaceae represent a critical global health threat. MBLs, the enzymes responsible for this resistance, reside in the bacterial periplasm. Therefore, MBL inhibitors must cross the restrictive Gram-negative outer membrane via porins.

The Causality of the Scaffold Hop: Traditional phenyl sulfonamides often suffer from poor kinetic solubility, causing them to aggregate or precipitate before they can efficiently diffuse through narrow aqueous porin channels. Transitioning from a side-chain phenyl sulfonamide to a pyridine-3-sulfonamide yields a modest but critical improvement in kinetic aqueous solubility[5]. More importantly, the pyridine-3-sulfonyl moiety enables the facile generation of stable sodium salts. This allows the compound to be formulated at highly concentrated aqueous doses, driving the concentration gradient required for the drug to penetrate the periplasm and achieve in vivo efficacy in animal infection models[5].

MBL_Mechanism Extracellular Extracellular Space Phenyl Phenyl Sulfonamide (Low Kinetic Solubility) Extracellular->Phenyl Pyridyl Pyridine-3-Sulfonamide (High Kinetic Solubility) Extracellular->Pyridyl Porin Outer Membrane Porin (Gram-Negative) Periplasm Periplasmic Space (Target Location) Porin->Periplasm MBL Metallo-β-Lactamase (Inhibited) Periplasm->MBL Phenyl->Porin Poor Entry Pyridyl->Porin Efficient Entry

Mechanism of periplasmic penetration by pyridine-3-sulfonamides via porin channels.

Conclusion

The pyridine-3-sulfonyl moiety is a highly privileged pharmacophore that consistently outperforms the traditional benzenesulfonyl group when physicochemical liabilities are the primary bottleneck in lead optimization. By strategically deploying this group, researchers can simultaneously lower clogP to boost receptor antagonism (as seen in EP1 targets), deactivate the aromatic ring against CYP450 metabolism (as seen in HCV NS4B inhibitors), and improve kinetic solubility for challenging physiological barriers (as seen in MBL inhibitors).

References

  • Naganawa, A., et al. "Discovery of heteroaryl sulfonamides as new EP1 receptor selective antagonists." Bioorganic & Medicinal Chemistry, 2006.[Link]

  • Ima, M., et al. "Masaki Ima's research works." ResearchGate.[Link]

  • Peng, Z., et al. "Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides: identification of potent, selective, and orally bioavailable small molecules targeting hepatitis C (HCV) NS4B." PubMed, 2014.[Link]

  • Peng, Z., et al. "Structure-Activity Relationship (SAR) Optimization of 6-(Indol-2-yl)pyridine-3-sulfonamides: Identification of Potent, Selective, and Orally Bioavailable Small Molecules Targeting Hepatitis C (HCV) NS4B." ResearchGate, 2013.[Link]

  • Peng, Z., et al. "Structure–Activity Relationship (SAR) Optimization of 6-(Indol-2-yl)pyridine-3-sulfonamides: Identification of Potent, Selective, and Orally Bioavailable Small Molecules Targeting Hepatitis C (HCV) NS4B." Journal of Medicinal Chemistry - ACS Publications, 2013.[Link]

  • Davies, D. T., et al. "SAR Studies Leading to the Identification of a Novel Series of Metallo-β-lactamase Inhibitors for the Treatment of Carbapenem-Resistant Enterobacteriaceae Infections That Display Efficacy in an Animal Infection Model." PMC, 2020.[Link]

Sources

Comparative

Cross-Validating Biological Assay Results for 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic Acid Analogs: A Guide to ADAMTS7 Inhibitor Profiling

Executive Summary The 1-(arylsulfonyl)piperidine-4-carboxylic acid scaffold has emerged as a highly tunable pharmacophore for developing selective inhibitors of zinc-dependent metalloproteases. Specifically, analogs of 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(arylsulfonyl)piperidine-4-carboxylic acid scaffold has emerged as a highly tunable pharmacophore for developing selective inhibitors of zinc-dependent metalloproteases. Specifically, analogs of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid are currently at the forefront of targeted therapies for coronary heart disease (CHD) via the inhibition of ADAMTS7 (A Disintegrin and Metalloproteinase with Thrombospondin motifs 7) .

As a Senior Application Scientist, I have observed that the primary bottleneck in developing these analogs is achieving absolute selectivity over the closely related anti-target, ADAMTS5. This guide provides an authoritative, self-validating framework for cross-examining biological assay results, ensuring that observed potencies are physiologically relevant and free from common fluorometric assay artifacts.

Mechanistic Rationale & Structural Causality

To design a robust assay, one must first understand the molecular causality of the inhibitor's binding. The 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid molecule functions via a dual-engagement mechanism:

  • Zinc-Binding Group (ZBG): The carboxylic acid at the C4 position of the piperidine ring acts as a weak ZBG. In highly potent analogs, this moiety is often synthetically converted into a hydroxamic acid to achieve tighter, nanomolar chelation of the catalytic Zn2+ ion in the ADAMTS7 active site.

  • S1' Pocket Engagement: The pyridine-3-sulfonyl group is directed into the S1' specificity pocket. The geometry and electrostatics of this pyridine ring dictate the selectivity profile. Steric clashes in the narrower S1' pocket of ADAMTS5 prevent binding, driving the desired selectivity for ADAMTS7 .

G A 1-(Pyridine-3-sulfonyl)piperidine -4-carboxylic acid analog B Zinc Chelation in Metalloprotease Active Site A->B Binds via Carboxylate/Hydroxamate C ADAMTS7 Inhibition (Target) B->C High Affinity (S1' Pocket Fit) D ADAMTS5 Inhibition (Anti-Target) B->D Steric Clash (Poor Fit) E Reduced COMP Degradation & Atherosclerosis C->E Therapeutic Effect F Undesired Cartilage/Joint Side Effects D->F Toxicity

Mechanistic pathway of ADAMTS7 selectivity by piperidine-4-carboxylic acid sulfonamide analogs.

Comparative Performance Data

When cross-validating new pyridine-3-sulfonyl analogs, benchmarking against known reference compounds (such as the non-selective inhibitor EDV33) is mandatory. The table below synthesizes expected kinetic data trends based on structural optimizations of the piperidine-4-carboxylic acid scaffold.

CompoundZinc Binding Group (ZBG)Sulfonyl Moiety (S1' Pocket)ADAMTS7 Ki​ (nM)ADAMTS5 Ki​ (nM)Selectivity Fold
EDV33 (Control) HydroxamatePhenyl70.065.00.9x
Analog 1 (Base) Carboxylic AcidPyridine-3-sulfonyl>1000>1000N/A
Analog 2 HydroxamatePhenyl40.045.01.1x
Analog 3 HydroxamatePyridine-3-sulfonyl22.3115.05.1x
Analog 4 Hydroxamate5-CF3-Pyridine-3-sulfonyl9.0110.012.2x

Note: The conversion from a carboxylic acid to a hydroxamate (Analog 1 vs 3) is required to drop the Ki​ into the nanomolar range, while the substitution on the pyridine ring (Analog 4) maximizes the selectivity fold.

Self-Validating Experimental Protocols

To ensure trustworthiness, the biological evaluation of these analogs must employ a self-validating system. Relying solely on a single assay format invites false positives due to compound auto-fluorescence or inner-filter effects common with pyridine derivatives.

Protocol 1: FRET-Based Enzymatic Inhibition Assay (Primary Screen)

Causality: Fluorescence Resonance Energy Transfer (FRET) assays provide real-time kinetic data of peptide cleavage. By measuring the initial velocity ( V0​ ) of the reaction, we can accurately calculate the inhibition constant ( Ki​ ) independent of substrate depletion.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human ADAMTS7 (catalytic domain) and ADAMTS5 in Fluorometric Assay Buffer (FAB: 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM CaCl2​ , 0.05% Brij-35).

  • Compound Serial Dilution: Prepare 10-point dose-response curves of the pyridine-3-sulfonyl analogs in 100% DMSO.

  • Pre-Incubation (Critical Step): Mix the enzyme with the inhibitors (final DMSO concentration ≤1% ) and pre-incubate at 37°C for 30 minutes. Causality: Zinc-chelating sulfonamides are often slow-binding inhibitors; skipping this step leads to artificially inflated IC50​ values.

  • Self-Validation Controls:

    • Positive Control: 100 nM EDV33.

    • Auto-fluorescence Blank: Compound + Buffer + Substrate (No Enzyme). Pyridine rings can absorb at the excitation wavelength, quenching the signal and mimicking inhibition (inner-filter effect).

  • Reaction Initiation: Add the FRET substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2) at a concentration equal to its Km​ .

  • Kinetic Readout: Monitor fluorescence (Ex 320 nm / Em 400 nm) continuously for 30 minutes. Calculate V0​ from the linear portion of the curve.

Protocol 2: Orthogonal COMP Cleavage Validation (Secondary Screen)

Causality: FRET peptides are small and do not perfectly mimic the steric environment of a natural protein substrate. An analog might block a small peptide from the active site but fail to inhibit the cleavage of a bulky physiological macromolecule like Cartilage Oligomeric Matrix Protein (COMP) .

Step-by-Step Methodology:

  • Reaction Setup: Incubate 10 nM ADAMTS7 with 1 µM recombinant human COMP in physiological buffer.

  • Inhibitor Addition: Add the lead analog at 3×IC50​ (determined from Protocol 1).

  • Incubation & Termination: Incubate for 4 hours at 37°C. Terminate the reaction by adding 4x Laemmli buffer containing β -mercaptoethanol and boiling for 5 minutes.

  • Western Blot Analysis: Resolve the proteins via SDS-PAGE. Transfer to a PVDF membrane and probe with a neo-epitope specific antibody that only recognizes the cleaved fragment of COMP.

  • Validation: A true inhibitor will show a complete absence of the neo-epitope band, confirming that the compound successfully outcompetes the physiological substrate.

G A Primary Screen (FRET Assay) B Auto-Fluorescence Blank Check A->B Run parallel blanks C Hit Compound (IC50 < 50 nM) B->C Signal > Background D False Positive (Inner-Filter Effect) B->D High Auto-fluorescence E Orthogonal Validation (COMP Western Blot) C->E Test physiological substrate F Validated Lead E->F Cleavage inhibited

Self-validating screening workflow for ADAMTS7 inhibitors to eliminate assay artifacts.

References

  • Title: Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors Source: RSC Medicinal Chemistry, 2024, 15(8), 2806–2825. URL: [Link]

  • Title: Cleavage of Cartilage Oligomeric Matrix Protein (COMP) by ADAMTS4 generates a neoepitope associated with osteoarthritis and other forms of degenerative joint disease Source: Matrix Biology, 2025. URL: [Link]

Validation

Comprehensive Guide to Mass Spectrometry Fragmentation: 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic Acid vs. Analogs

Executive Summary For drug development professionals and analytical chemists, understanding the gas-phase dissociation of complex pharmacophores is critical for structural elucidation, metabolite identification, and phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, understanding the gas-phase dissociation of complex pharmacophores is critical for structural elucidation, metabolite identification, and pharmacokinetic profiling. This guide provides an objective, mechanistic comparison of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid against its positional and structural analogs. By dissecting the causality behind specific bond cleavages—such as charge localization, proximity effects, and charge-remote rearrangements—this document serves as a self-validating framework for interpreting sulfonamide mass spectra.

Mechanistic Principles of Sulfonamide & Piperidine Fragmentation

The fragmentation of pyridine-sulfonyl piperidines in positive ion ESI-MS is governed by the competition for protonation and the relative stability of the resulting product ions.

  • Charge Localization & S-N Cleavage: Unlike simple aliphatic amines, the piperidine nitrogen in a sulfonamide is heavily deactivated because its lone pair is delocalized into the highly electron-withdrawing SO₂ group. Consequently, the most basic site in the molecule is the pyridine nitrogen[1]. Protonation at this site, followed by proton transfer to the sulfonamide nitrogen, weakens the S-N bond, triggering heterolytic cleavage to form a sulfonyl cation and a neutral amine, or vice versa[1].

  • SO₂ Extrusion: A hallmark of arylsulfonamides is the elimination of sulfur dioxide (a neutral loss of 64 Da)[2]. This charge-remote rearrangement is highly dependent on the substituents of the aromatic ring and the stability of the resulting aryl cation[2].

  • Piperidine Ring Dynamics: The piperidine-4-carboxylic acid moiety typically undergoes neutral losses of H₂O (-18 Da) and HCOOH (-46 Da) from the carboxylic acid group, followed by α-cleavage or ring fission of the piperidine core.

G M Precursor [M+H]+ m/z 271.07 SN S-N Bond Cleavage M->SN CID (Low Energy) SO2 SO2 Extrusion (-64 Da) M->SO2 Rearrangement COOH Carboxylic Acid Loss (-H2O / -HCOOH) M->COOH CID (Low Energy) F1 Pyridine-3-sulfonyl Cation m/z 142.0 SN->F1 F2 Piperidine Fragment m/z 130.1 SN->F2 F3 Pyridyl Cation m/z 78.0 SO2->F3 F4 [M+H-H2O]+ m/z 253.06 COOH->F4 F1->SO2 CID (High Energy)

ESI-MS/MS Fragmentation Pathway of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid.

Comparative Fragmentation Analysis

1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid (Target)

In the 3-pyridyl isomer, the nitrogen is meta to the sulfonyl group. This prevents direct intramolecular interactions between the pyridine nitrogen and the sulfonamide linkage.

  • Primary Fragments: The spectrum is dominated by the S-N bond cleavage. Because the pyridine ring stabilizes the positive charge, the pyridine-3-sulfonyl cation (m/z 142.0) is highly abundant[3]. The complementary protonated piperidine-4-carboxylic acid ion (m/z 130.1) is also observed.

  • Secondary Fragments: The m/z 142.0 ion undergoes rapid SO₂ extrusion to yield a pyridyl cation (m/z 78.0) [3]. Additionally, the intact precursor shows a direct loss of water to form m/z 253.06.

1-(Pyridine-2-sulfonyl)piperidine-4-carboxylic acid (Positional Isomer)

Moving the nitrogen to the ortho position (2-pyridyl) fundamentally alters the fragmentation logic due to proximity effects .

  • Smiles-Type Rearrangement: The lone pair on the 2-pyridine nitrogen is sterically positioned to attack the sulfonamide sulfur or the piperidine ring[4]. This intramolecular nucleophilic attack often leads to the direct extrusion of SO₂ from the precursor without prior S-N cleavage, creating a fused bicyclic intermediate.

  • Fragment Shift: Consequently, the simple S-N cleavage ions (m/z 142.0 and 130.1) are significantly suppressed in favor of rearrangement products, such as [M+H-SO₂]⁺ at m/z 207.1.

1-(Benzenesulfonyl)piperidine-4-carboxylic acid (Baseline Analog)

Replacing the pyridine ring with a benzene ring removes the highly basic heterocyclic nitrogen.

  • Protonation Shift: Without the pyridine nitrogen, protonation must occur at the sulfonamide oxygen or nitrogen[1].

  • Fragmentation: S-N cleavage still occurs, yielding the benzenesulfonyl cation (m/z 141.0) and the phenyl cation (m/z 77.0) upon SO₂ loss[2]. However, because the benzene ring lacks a basic site to sequester the proton, the relative abundance of the protonated piperidine fragment (m/z 130.1) is typically higher compared to the 3-pyridyl analog.

Quantitative Data & Structural Comparison

The following table summarizes the key diagnostic ions used to differentiate these analogs in a triple quadrupole (QqQ) or Q-TOF mass spectrometer.

CompoundPrecursor [M+H]⁺S-N Cleavage (Aryl Cation)S-N Cleavage (Amine)SO₂ Extrusion ProductCharacteristic Neutral Losses
1-(Pyridine-3-sulfonyl)... m/z 271.07m/z 142.0 (High)m/z 130.1 (Med)m/z 78.0 (High)-18 Da (H₂O), -64 Da (SO₂)
1-(Pyridine-2-sulfonyl)... m/z 271.07m/z 142.0 (Low)m/z 130.1 (Low)m/z 207.1 (High)-64 Da (SO₂) via Rearrangement
1-(Benzenesulfonyl)... m/z 270.08m/z 141.0 (Med)m/z 130.1 (High)m/z 77.0 (Med)-18 Da (H₂O), -46 Da (HCOOH)

Standardized LC-ESI-MS/MS Experimental Protocol

To ensure reproducibility and trustworthiness, the following self-validating protocol is recommended for generating the comparative fragmentation data.

Step 1: Sample Preparation Prepare stock solutions of the target and analogs at 1 mg/mL in LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote protonation.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (Positive ESI)

  • Capillary Voltage: +3.5 kV

  • Desolvation Temperature: 350 °C

  • Collision Gas: Argon (for CID)

  • MS1 Scan Range: m/z 100–500 (to confirm [M+H]⁺).

Step 4: Collision-Induced Dissociation (CID) Optimization Isolate the precursor ion in Q1 (e.g., m/z 271.1). Perform a product ion scan in Q3 while ramping the Normalized Collision Energy (NCE) from 10 eV to 40 eV.

  • Causality Check: Low NCE (15 eV) will favor the loss of H₂O. High NCE (35 eV) is required to drive the secondary SO₂ extrusion from the m/z 142.0 fragment[5].

Workflow S1 Sample Prep (1 µg/mL in MeOH) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI(+) Ionization (3.5 kV, 350°C) S2->S3 S4 Q1 Isolation (m/z 271.1) S3->S4 S5 CID Fragmentation (NCE 10-40 eV) S4->S5 S6 TOF/Q3 Detection (m/z 50-300) S5->S6

Standardized LC-ESI-MS/MS experimental workflow for sulfonamide fragmentation analysis.

References

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry The Journal of Organic Chemistry - ACS Publications[Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement PubMed / Rapid Communications in Mass Spectrometry[Link]

  • Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry PubMed Central (PMC)[Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances MDPI / Molecules[Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products RSC Publishing / Natural Product Reports[Link]

Sources

Comparative

Evaluating the pharmacokinetic profile of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid vs reference compounds

In the landscape of contemporary drug discovery, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount to its successful development. The journey of a drug candidate from initial synthesis to...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount to its successful development. The journey of a drug candidate from initial synthesis to clinical application is paved with rigorous evaluation, and its absorption, distribution, metabolism, and excretion (ADME) properties are critical determinants of its ultimate efficacy and safety. This guide provides an in-depth comparative analysis of the predicted pharmacokinetic profile of a novel compound, 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid, against three well-established reference compounds with known central nervous system (CNS) activity: Donepezil, Risperidone, and Methylphenidate.

The selection of these reference compounds is deliberate. All are successful CNS-acting drugs that, like our compound of interest, feature heterocyclic scaffolds, offering a relevant baseline for comparison. This guide will delve into the key ADME parameters, providing both a high-level comparative overview and detailed experimental protocols for their determination. The intention is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to evaluate the PK profile of new chemical entities.

Comparative Pharmacokinetic Overview

A compound's journey through the body is dictated by a complex interplay of its physicochemical properties and its interactions with biological systems. The following table summarizes the key pharmacokinetic parameters of our reference compounds and provides a predictive framework for evaluating 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid.

Parameter1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid (Predicted)DonepezilRisperidoneMethylphenidate
Oral Bioavailability Moderate to High~100%~70%[1]11-52%[2]
Time to Peak Plasma Concentration (Tmax) 2-4 hours~3-8 hours[3]~1 hour[1][4]~2 hours[5]
Plasma Protein Binding Moderate~96%[3]~90% (parent), 77% (active metabolite)[4]10-33%[2][6]
Metabolism Predicted to be metabolized by CYP enzymes.Extensively metabolized by CYP2D6 and CYP3A4.[3][7]Extensively metabolized by CYP2D6 to an active metabolite.[1][4]Primarily metabolized by CES1 to an inactive metabolite.[8]
Elimination Half-Life (t1/2) 4-8 hours~70 hours[3]~3 hours (parent, extensive metabolizers), ~20 hours (active moiety)[4][9]~2-3 hours[2][5]
Primary Route of Excretion RenalRenal and Fecal[3][10]Renal[11]Renal[6][12]

In-Depth Experimental Protocols for ADME Profiling

To generate the data that informs the above table and to fully characterize the pharmacokinetic profile of a novel compound, a series of standardized in vitro and in vivo experiments are essential. The following sections provide detailed methodologies for key assays. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

In Vitro Permeability Assessment: Caco-2 Assay

The Caco-2 permeability assay is a cornerstone of early ADME testing, providing a reliable prediction of intestinal drug absorption.[13][14] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[14][15]

G cluster_prep Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Analysis culture Culture Caco-2 cells seed Seed cells on Transwell inserts culture->seed differentiate Differentiate for 21 days seed->differentiate teer Measure TEER to confirm monolayer integrity differentiate->teer add_compound Add test compound to apical (A) or basolateral (B) side teer->add_compound incubate Incubate for 2 hours at 37°C add_compound->incubate sample Sample from receiver compartment incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify calculate Calculate Apparent Permeability (Papp) and Efflux Ratio quantify->calculate caption Caco-2 Permeability Assay Workflow

Caption: Caco-2 Permeability Assay Workflow

  • Cell Culture and Seeding: Caco-2 cells are cultured under standard conditions. Once confluent, they are seeded onto permeable Transwell™ inserts and allowed to differentiate for 21-24 days to form a polarized monolayer.[16]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Compound Incubation: The test compound (typically at 10 µM) is added to either the apical (A) or basolateral (B) side of the monolayer. For a bidirectional assay, separate inserts are used for A-to-B and B-to-A transport.[13][16]

  • Sampling: After a 2-hour incubation at 37°C, samples are taken from the receiver compartment.[16]

  • Analysis: The concentration of the test compound in the samples is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Calculation: The apparent permeability (Papp) is calculated. For bidirectional assays, the efflux ratio (Papp B-A / Papp A-B) is determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein.[13]

In Vitro Metabolic Stability: Liver Microsomal Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), which are responsible for the metabolism of a vast number of drugs.[17] Liver microsomes are subcellular fractions that are rich in these enzymes.[18]

G cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis prepare_mix Prepare incubation mixture (microsomes, buffer) preincubate Pre-incubate mixture and compound at 37°C prepare_mix->preincubate prepare_compound Prepare test compound solution prepare_compound->preincubate initiate Initiate reaction with NADPH preincubate->initiate aliquot Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 45 min) initiate->aliquot quench Quench reaction with cold acetonitrile aliquot->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate half-life (t1/2) and intrinsic clearance (Clint) analyze->calculate caption Liver Microsomal Stability Assay Workflow

Caption: Liver Microsomal Stability Assay Workflow

  • Preparation: A reaction mixture containing liver microsomes (e.g., human, rat) and buffer is prepared. The test compound is prepared in a separate solution.

  • Pre-incubation: The reaction mixture and test compound are pre-incubated at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH.[18][19]

  • Time-course Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is stopped by adding a cold organic solvent like acetonitrile.[18]

  • Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.[17]

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

  • Data Calculation: The percentage of the parent compound remaining at each time point is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).[17]

Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)

The extent to which a drug binds to plasma proteins is a critical parameter, as only the unbound fraction is free to interact with its target and be metabolized or excreted.[20][21] The Rapid Equilibrium Dialysis (RED) method is a widely accepted "gold standard" for determining plasma protein binding.[22]

G cluster_setup Assay Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis spike Spike test compound into plasma add_plasma Add spiked plasma to one chamber of RED device spike->add_plasma incubate Incubate at 37°C with shaking until equilibrium (e.g., 4 hours) add_plasma->incubate add_buffer Add buffer to the other chamber add_buffer->incubate sample Sample from both plasma and buffer chambers incubate->sample analyze Analyze compound concentration by LC-MS/MS sample->analyze calculate Calculate percentage of unbound drug analyze->calculate caption Rapid Equilibrium Dialysis (RED) Assay Workflow

Caption: Rapid Equilibrium Dialysis (RED) Assay Workflow

  • Preparation: The test compound is added to plasma from the desired species (e.g., human, rat).

  • Assay Setup: The plasma containing the test compound is added to one chamber of the RED device, and a buffer solution is added to the other chamber. The two chambers are separated by a semi-permeable membrane.[21][23]

  • Equilibration: The device is incubated at 37°C with shaking for a sufficient time (typically 4 hours) to allow the unbound drug to reach equilibrium across the membrane.[21]

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the test compound in both samples is determined by LC-MS/MS.

  • Calculation: The percentage of the unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetic Study in Rodents

In vivo studies are essential to understand how a compound behaves in a whole organism.[24] Rodent models, particularly rats, are commonly used in early preclinical development.[25]

  • Animal Acclimation and Fasting: Male Sprague-Dawley rats are acclimated to the laboratory environment. The animals are fasted overnight prior to dosing to ensure consistent gastrointestinal conditions.

  • Dosing: The test compound is formulated in a suitable vehicle and administered to the rats via oral gavage. The exact time of administration is recorded.

  • Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[26]

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, volume of distribution, and half-life.

Conclusion

The comprehensive evaluation of a drug candidate's pharmacokinetic profile is a critical and iterative process in drug discovery and development. By employing a suite of robust in vitro and in vivo assays, researchers can build a detailed understanding of a compound's ADME properties. This guide has provided a comparative framework for evaluating 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid against established CNS drugs, along with detailed, field-proven protocols for key pharmacokinetic experiments. The systematic application of these methodologies will enable the rational selection and optimization of drug candidates, ultimately increasing the probability of clinical success.

References

  • Rogers, S. L., & Friedhoff, L. T. (1998). Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses. British Journal of Clinical Pharmacology, 46(Suppl 1), 1–6.
  • Eisai Inc. (2018). ARICEPT® (donepezil hydrochloride)
  • Janssen Pharmaceuticals, Inc. (2009). RISPERDAL® (risperidone)
  • Tupertsev, B., Osipenko, S., et al. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io.
  • Rogers, S. L., Doody, R. S., Pratt, R. D., & Ieni, J. R. (1998). Pharmacokinetic and pharmacodynamic profile of donepezil HCl following multiple oral doses. British Journal of Clinical Pharmacology, 46(Suppl 1), 7–12.
  • Giacobini, E. (2014). Pharmacokinetic and pharmacodynamic evaluation of donepezil for the treatment of Alzheimer's disease. Expert Opinion on Drug Metabolism & Toxicology, 10(7), 957–967.
  • European Commission Joint Research Centre. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Psychopharmacology Institute. (2016). Pharmacokinetics of Risperidone: Clinical Summary.
  • Ohnishi, A., et al. (2017). Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications. Journal of Drug Metabolism & Toxicology, 8(3).
  • Markowitz, J. S., Patrick, K. S., & DeVane, C. L. (2000). Pharmacokinetics and clinical effectiveness of methylphenidate. Clinical Pharmacokinetics, 39(5), 333–351.
  • Thermo Fisher Scientific. (n.d.). RED Device: Plasma Protein Binding Equilibrium Dialysis.
  • Cyprotex. (n.d.). Microsomal Stability. Evotec.
  • Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis).
  • Concept Life Sciences. (n.d.). Caco-2 Permeability.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • BenchChem. (2025).
  • ClinPGx. (n.d.).
  • Li, Y., & Liu, L. (2012). Assessment of Drug Plasma Protein Binding in Drug Discovery. In Methods in Molecular Biology (Vol. 929, pp. 245–254). Humana Press.
  • Markowitz, J. S., Straughn, A. B., Patrick, K. S., DeVane, C. L., Pestreich, L., Lee, J., Wang, Y., & Muniz, R. (2003). Pharmacokinetics of Methylphenidate After Oral Administration of Two Modified-Release Formulations in Healthy Adults. Clinical Pharmacokinetics, 42(4), 393–401.
  • Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay.
  • Huang, M. L., Van Peer, A., Woestenborghs, R., De Coster, R., Heykants, J., Jansen, A. A., Zylicz, Z., Vissers, H. W., & Meibohm, B. (1993). The pharmacokinetics of risperidone in humans: a summary. Psychopharmacology, 112(1 Suppl), S13–S16.
  • Domainex. (n.d.). Plasma Protein Binding Assay.
  • Wan, H., Kristensen, J. L., & Holm, R. (2011). Development and Validation of a Higher-Throughput Equilibrium Dialysis Assay for Plasma Protein Binding.
  • Merck. (n.d.). In Vitro Permeability Assays.
  • Johnson & Johnson Medical Affairs. (2024). RISPERDAL® (risperidone) - Pharmacokinetics.
  • Wikipedia. (2024).
  • PharmGKB. (2019). PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics.
  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS.
  • Patel, H., & Abdijadid, S. (2024). Risperidone. In StatPearls.
  • Mondal, S. K., Mazumder, U. K., Mondal, N. B., & Banerjee, S. (2008). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Journal of Biological Sciences, 8(7), 1110–1114.
  • Singh, S., Singh, N., Singh, K., & Gupta, S. (2010). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Journal of Bioequivalence & Bioavailability, 2(4), 86–90.
  • Markowitz, J. S., Straughn, A. B., Patrick, K. S., DeVane, C. L., Pestreich, L., Lee, J., Wang, Y., & Muniz, R. (2003). Pharmacokinetics of Methylphenidate After Oral Administration of Two Modified-Release Formulations in Healthy Adults. Clinical Pharmacokinetics, 42(4), 393–401. Ovid.
  • protocols.io. (2025).
  • Wigal, S. B., Childress, A. C., & Berry, S. A. (2014). Single-Dose Pharmacokinetics of Methylphenidate Extended-Release Multiple Layer Beads Administered as Intact Capsule or Sprinkles Versus Methylphenidate Immediate-Release Tablets (Ritalin®) in Healthy Adult Volunteers. Journal of Child and Adolescent Psychopharmacology, 24(1), 28–35.
  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent.
  • Zhang, Y., et al. (2020). In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine. Drug Design, Development and Therapy, 14, 5069–5077.
  • Wikipedia. (2024). Donepezil.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). risperidone.
  • Tiseo, P. J., & Foley, K. (2023). Donepezil. In StatPearls.
  • Novartis Pharmaceuticals Corporation. (2013). Ritalin LA® (methylphenidate hydrochloride)
  • Alzforum. (2023). Donepezil.
  • Cacabelos, R. (2007). Donepezil in Alzheimer's disease: From conventional trials to pharmacogenetics.
  • Schoretsanitis, G., et al. (2016). Pharmacokinetic patterns of risperidone-associated adverse drug reactions. European Journal of Clinical Pharmacology, 72(11), 1349–1355.
  • Jann, M. W., Shirley, K. L., & Small, G. W. (2002). Donepezil: A review. Clinical Therapeutics, 24(10), 1569–1593.
  • ClinPGx. (n.d.).
  • Hodgkins, P. S., & Sasan, A. (2024). Methylphenidate. In StatPearls.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid

Handling 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid (CAS: 697258-71-2) requires precision, respect for its chemical properties, and strict adherence to safety protocols. As a specialized organic building block f...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid (CAS: 697258-71-2) requires precision, respect for its chemical properties, and strict adherence to safety protocols. As a specialized organic building block frequently utilized in medicinal chemistry and drug development, its hazard profile necessitates a calculated approach to personal protective equipment (PPE) and operational workflows.

This guide provides the mechanistic reasoning behind safety choices, ensuring your laboratory operations are both compliant and fundamentally secure.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the physiological mechanisms behind the chemical's hazard classifications. According to standardized chemical substance information, this compound carries several critical warnings[1]:

  • Acute Toxicity (H302, H312, H332): Toxic via oral, dermal, and inhalation routes[1]. Causality: Pyridine derivatives exhibit high dermal permeability due to their lipophilic nature, allowing them to rapidly cross the intact stratum corneum[2]. This necessitates stringent barrier protection to prevent systemic absorption[3].

  • Irritation (H315, H319): Causes skin and severe eye irritation[1]. Causality: The carboxylic acid and sulfonamide moieties can disrupt cellular membranes on contact, requiring immediate neutralization upon exposure.

  • Specific Target Organ Toxicity (H336): May cause drowsiness or dizziness[1]. Causality: Inhalation of fine powders allows the pyridine substructure to enter the bloodstream via the respiratory mucosa, leading to central nervous system (CNS) depression[3].

Quantitative PPE Matrix

To mitigate these specific risks, the following PPE must be worn. The selection is based on preventing dermal penetration and aerosol inhalation.

PPE CategorySpecification & MaterialMechanistic JustificationStandard / Rating
Hand Protection Double-layered Nitrile (≥ 0.11 mm thickness)Nitrile provides an excellent barrier against organic acids. Double-gloving prevents rapid dermal absorption (H312) if the outer layer is breached.EN 374
Eye Protection Snug-fitting, unvented safety gogglesPrevents ocular irritation (H319) from aerosolized fine powders generated by static charge during weighing.ANSI Z87.1 / EN 166
Respiratory N95 / FFP2 Particulate RespiratorRequired if handling outside a fume hood. Filters out airborne particulates that cause inhalation toxicity (H332) and CNS effects (H336).4[4]
Body Protection Flame-retardant lab coat (100% Cotton)Protects against static discharge and skin irritation (H315). Cotton prevents melting onto the skin during unforeseen exothermic reactions.NFPA 2112

Operational Workflow

PPE_Workflow Start 1. Pre-Operation Check (Ventilation & SDS) Donning 2. Don PPE (Lab Coat, Nitrile Gloves, Goggles) Start->Donning Handling 3. Chemical Handling (Anti-static Weighing in Hood) Donning->Handling Spill Spill Detected? Handling->Spill SpillResponse Execute Spill Protocol (Wet Wipe, No Sweeping) Spill->SpillResponse Yes Doffing 4. Doff PPE & Decontaminate Surfaces Spill->Doffing No SpillResponse->Doffing Disposal 5. Waste Disposal (Hazardous Solid Waste) Doffing->Disposal

Operational workflow for handling 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid.

Step-by-Step Experimental Protocol: Safe Weighing & Transfer

Handling toxic powders requires self-validating systems to ensure containment. We employ the 5 to minimize open-air exposure[5].

Step 1: Environmental Preparation & Self-Validation

  • Action: Verify the chemical fume hood is operational.

  • Validation: Tape a Kimwipe to the bottom of the sash; it should pull inward, confirming negative pressure (target face velocity: 0.4–0.6 m/s).

  • Causality: Active ventilation captures airborne particulates before they reach the operator's breathing zone, preventing H332 hazards.

Step 2: Static Mitigation

  • Action: Discharge static electricity from the weigh boat and disposable spatula using an anti-static zero-stat gun[5].

  • Causality: 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid is a dry powder. Electrostatic charging causes powders to scatter and aerosolize, drastically increasing inhalation and ocular exposure risks[5].

Step 3: The Tare Method

  • Action: Place a sealed, empty vial on the analytical balance and press tare[5].

  • Action: Move the closed vial into the fume hood. Open the vial, transfer the desired mass of the chemical using the anti-static spatula, and securely cap the vial[5].

  • Action: Return the sealed vial to the balance to record the final mass[5].

  • Causality: This closed-loop system ensures the chemical is never exposed to the open laboratory environment during transit, eliminating the risk of accidental inhalation or cross-contamination.

Spill Response and Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent aerosolization.

Spill Containment:

  • Do NOT dry sweep. Dry sweeping generates toxic dust clouds[5].

  • Cover the spilled powder with damp absorbent pads to suppress dust generation immediately.

  • Wipe the area using a solvent in which the compound is soluble (e.g., 70% ethanol or isopropanol)[5]. Causality: Solubilizing the powder ensures complete chemical removal from the micro-abrasions in the laboratory bench surface, preventing secondary dermal exposure later.

Waste Disposal:

  • Place all contaminated wipes, disposable spatulas, and outer gloves into a sealable biohazard/chemical waste bag.

  • Label clearly as "Hazardous Solid Waste - Toxic/Irritant (Contains Pyridine Derivatives)."

  • Store in a designated secondary containment bin until collected by your facility's environmental health and safety (EHS) team.

References

  • NextSDS. "1-(pyridine-3-sulfonyl)piperidine-4-carboxylic acid — Chemical Substance Information." [Link]

  • National Institutes of Health (NIH). "Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally."[Link]

  • Australian Government Department of Health (NICNAS). "Pyridine: Human health tier II assessment." [Link]

  • 3M Personal Safety Division. "Mass Technologies: Certification and Material Weight."[Link]

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